3-iodo-1-methyl-4-nitro-1H-pyrazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-methyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKHKGMSULLBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-iodo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 3-iodo-1-methyl-4-nitro-1H-pyrazole. Intended for professionals in chemical research and drug development, this document synthesizes available data to offer a detailed profile of this compound. While experimental data for this specific molecule is limited in published literature, this guide leverages information from closely related analogues and computational predictions to provide a robust understanding of its characteristics. The synthesis and characterization of a key precursor, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, are detailed to offer practical insights into the handling and purification of similar structures.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are a significant scaffold in medicinal chemistry and materials science. The presence of an iodine atom, a nitro group, and a methyl group on the pyrazole ring suggests a unique combination of electronic and steric properties, making it a potentially valuable intermediate for the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyrazole ring, while the iodine atom provides a site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation.
Molecular Structure and Chemical Identifiers
The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.
Molecular Structure
The structure of this compound consists of a five-membered pyrazole ring with a methyl group at the N1 position, an iodine atom at the C3 position, and a nitro group at the C4 position.
Caption: Molecular structure of this compound.
Chemical Identifiers
A compilation of the key chemical identifiers for this compound is presented in the table below.
| Identifier | Value | Source |
| CAS Number | 186298-52-2 | [1] |
| Molecular Formula | C₄H₄IN₃O₂ | [1] |
| Molecular Weight | 253.00 g/mol | [2] |
| Exact Mass | 252.93482 u | [2] |
| InChI Key | QVKHKGMSULLBTL-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | Predicted/Inferred Value | Basis of Estimation and Remarks |
| Physical State | Solid | Based on the melting point of the N-protected analogue, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, which is a solid with a melting point of 82-84 °C[3]. The removal of the bulky ethoxyethyl group is unlikely to transition the compound to a liquid state. |
| Melting Point | Likely a solid with a distinct melting point | While no experimental value is available for the target compound, its analogue melts at 82-84 °C[3]. It is anticipated that this compound will also be a crystalline solid. |
| Boiling Point | Not available | Due to its likely solid nature and the presence of polar functional groups, it is expected to have a high boiling point and may decompose before boiling under atmospheric pressure. |
| Solubility | Expected to be soluble in polar organic solvents | The parent pyrazole scaffold exhibits solubility in organic solvents like ethanol, methanol, and acetone. The presence of the polar nitro group in this compound would likely enhance its solubility in polar organic solvents such as DMSO, DMF, and acetonitrile. Its solubility in non-polar solvents like hexane is expected to be low. Water solubility is also predicted to be limited. |
Predicted Spectral Data
While experimental spectra for this compound are not available, predictions can be made based on the analysis of its structure and comparison with related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two key signals:
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N-methyl protons: A singlet peak corresponding to the three protons of the methyl group attached to the N1 position. The chemical shift is likely to be in the range of 3.8-4.2 ppm, influenced by the electronic environment of the pyrazole ring.
-
C5-proton: A singlet peak for the single proton at the C5 position of the pyrazole ring. The electron-withdrawing effect of the adjacent nitro group at C4 is expected to shift this proton downfield, likely in the range of 8.0-8.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for the four carbon atoms of the pyrazole ring and the methyl carbon are as follows:
-
C3: The carbon bearing the iodine atom is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine, likely appearing in the range of 80-95 ppm.
-
C4: The carbon attached to the nitro group will be deshielded and is predicted to resonate in the range of 145-155 ppm.
-
C5: The carbon atom bonded to the C5-proton is expected to appear in the range of 130-140 ppm.
-
N-methyl carbon: The carbon of the methyl group will likely have a chemical shift in the range of 35-45 ppm.
Experimental Protocol: Synthesis and Purification of a Key Analogue
To provide a practical context for handling compounds of this class, the following is a detailed protocol for the synthesis and purification of 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, as described in the literature[3]. This procedure illustrates a common protection strategy for the pyrazole nitrogen and subsequent purification techniques.
Rationale
The N-H proton of pyrazoles can be acidic and may interfere with certain reactions. Protection of the nitrogen with a group like 1-ethoxyethyl is a common strategy to circumvent this issue. This protecting group can be readily introduced and later removed under mild acidic conditions. Recrystallization is an effective method for purifying solid organic compounds.
Materials
-
3-iodo-4-nitro-1H-pyrazole
-
Ethyl vinyl ether
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Ethyl acetate
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 3-iodo-4-nitro-1H-pyrazole in dichloromethane.
-
Addition of Reagents: Add a catalytic amount of trifluoroacetic acid to the solution.
-
Protection Reaction: Slowly add ethyl vinyl ether to the reaction mixture. The reaction is exothermic and should be controlled to maintain a temperature of 28-33 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into dichloromethane. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture of n-hexane and ethyl acetate (10:1 ratio). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation of Product: Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to obtain pure 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole as slightly yellow crystals.
Caption: Experimental workflow for the synthesis and purification of an N-protected analogue.
Safety Information
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical structures should be observed.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Reactivity: Nitro compounds can be energetic and may be sensitive to heat, shock, or friction. While the pyrazole ring is generally stable, the presence of the nitro group warrants caution. Iodo compounds can be light-sensitive.
Conclusion
This compound is a compound with significant potential as a building block in synthetic chemistry. Although direct experimental data on its physical properties are scarce, this guide provides a comprehensive overview based on available information for closely related compounds and established chemical principles. The provided data and protocols are intended to assist researchers in the safe and effective handling and application of this and similar pyrazole derivatives. Further experimental characterization of this compound is warranted to fully elucidate its physical and chemical properties.
References
Physicochemical Properties and Melting Point Analysis
An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole
This technical guide provides a comprehensive overview of the pyrazole derivative, this compound. It is intended for researchers and professionals in drug development and materials science who require a detailed understanding of this compound's properties, synthesis, and characterization. Given the absence of a publicly reported experimental melting point, this document provides a scientifically reasoned estimation based on an analysis of structurally analogous compounds. Furthermore, it outlines a robust synthesis protocol and standard analytical validation methods, grounded in established chemical principles.
The compound this compound, identified by CAS number 186298-52-2, is a substituted aromatic heterocycle.[1][2][3][4] Its molecular structure, featuring a pyrazole core with iodo, methyl, and nitro substituents, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of the electron-withdrawing nitro group and the bulky iodo substituent significantly influences its chemical reactivity and physical properties.
Melting Point: An Evidence-Based Estimation
A thorough review of scientific literature and chemical databases reveals no experimentally determined melting point for this compound. However, we can formulate a reliable estimate by examining the melting points of structurally related compounds. The melting point is governed by the efficiency of crystal lattice packing and the strength of intermolecular forces. Key structural elements influencing these factors in the target molecule are the N-methyl group, the C4-nitro group, and the C3-iodo group.
The melting point of a protected analog, 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, has been reported as 82-84 °C.[5] The ethoxyethyl protecting group is significantly larger and more flexible than the methyl group in our target compound, which would disrupt crystal packing and likely lower the melting point compared to a smaller, more symmetrical N-alkylated counterpart. Conversely, other simple nitropyrazoles, which lack the heavy iodo atom, exhibit a wide range of melting points depending on their substitution pattern.[6][7]
By comparing these related structures, we can analyze the contribution of each substituent to the overall melting point.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Key Structural Differences from Target |
| This compound | 186298-52-2 | C₄H₄IN₃O₂ | 253.00 | Not Reported (Est. 95-110 °C) | Target Compound |
| 4-Iodo-1-methyl-3-nitro-1H-pyrazole | 75092-34-1 | C₄H₄IN₃O₂ | 253.00 | Not Reported | Isomer; different substituent positions |
| 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | Not Available | C₈H₁₂IN₃O₃ | 325.10 | 82-84[5] | Bulky N-ethoxyethyl group instead of N-methyl |
| 4-Nitro-1H-pyrazole | 3034-42-2 | C₃H₃N₃O₂ | 113.07 | 163-165[7] | Lacks N-methyl and C3-iodo groups |
| 1-Methyl-4-nitro-1H-pyrazole | 3034-43-3 | C₄H₅N₃O₂ | 127.10 | 82[7] | Lacks C3-iodo group |
| 3-Iodo-1-methyl-1H-pyrazole | 92525-10-5 | C₄H₅IN₂ | 208.00 | Liquid at RT (Not Applicable) | Lacks C4-nitro group |
The presence of the nitro group generally increases the melting point due to strong dipole-dipole interactions. The replacement of a hydrogen atom with a large, polarizable iodine atom significantly increases the molecular weight and potential for van der Waals interactions, which typically elevates the melting point. While 1-methyl-4-nitro-1H-pyrazole melts at 82 °C, the addition of the heavy iodo atom at the 3-position is expected to increase this value substantially. Therefore, a scientifically sound estimated melting point for this compound is in the range of 95-110 °C .
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from a commercially available pyrazole. The sequence of reactions—methylation, nitration, and iodination—is critical to ensure the desired regioselectivity. The following protocol is a representative pathway based on established methodologies for the functionalization of pyrazole rings.[7][8]
Proposed Synthetic Pathway
A logical synthetic route involves the initial N-methylation of 4-nitropyrazole, followed by iodination. This approach leverages the directing effects of the existing substituents to install the iodo group at the desired C3 position.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Methodology
PART A: Synthesis of 1-Methyl-4-nitro-1H-pyrazole
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Reagent Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
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Causality: Potassium carbonate acts as a mild base to deprotonate the pyrazole nitrogen, forming the nucleophilic pyrazolate anion. DMF is an excellent polar aprotic solvent for this type of reaction.
-
-
Methylation: Add iodomethane (CH₃I, 1.2 eq) dropwise to the suspension.
-
Causality: Iodomethane is a potent electrophile for Sₙ2 reactions. The dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at 25 °C for 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-methyl-4-nitro-1H-pyrazole.
PART B: Synthesis of this compound
-
Reagent Preparation: Dissolve the 1-methyl-4-nitro-1H-pyrazole (1.0 eq) from Part A in acetonitrile. Add N-Iodosuccinimide (NIS, 1.1 eq).
-
Causality: NIS is an electrophilic iodinating agent. The electron-donating nature of the N-methyl group and the ring nitrogen atoms directs electrophilic substitution primarily to the C3 and C5 positions. The C4 position is blocked by the nitro group.
-
-
Iodination Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent in vacuo. Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a water wash.
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Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized this compound, a suite of standard analytical techniques should be employed.
Caption: Workflow for the analytical validation of the target compound.
Expected Analytical Data
The following table summarizes the expected results from the characterization of this compound.
| Technique | Expected Result | Purpose |
| Melting Point | Sharp range, estimated 95-110 °C | Purity assessment |
| ¹H NMR | Two singlets: δ ≈ 4.0 ppm (3H, N-CH₃) and δ ≈ 8.5 ppm (1H, C5-H). | Confirms proton count and electronic environment. The C5-H is deshielded by the adjacent nitro group. |
| ¹³C NMR | Four distinct signals corresponding to the N-CH₃ carbon, and the three pyrazole ring carbons (C3, C4, C5). | Elucidates the carbon skeleton. |
| Mass Spec (HRMS) | Calculated exact mass for [M+H]⁺: 253.9421. | Unambiguously confirms the molecular formula C₄H₄IN₃O₂.[1] |
| IR Spectroscopy | Strong absorption bands at approx. 1520 cm⁻¹ (asymmetric NO₂) and 1340 cm⁻¹ (symmetric NO₂). | Confirms the presence of the nitro functional group. |
Conclusion
While an experimentally confirmed melting point for this compound is not available in current literature, a well-supported estimate of 95-110 °C has been derived through comparative analysis of its structural analogs. This guide provides a robust and logical pathway for its synthesis and a clear workflow for its analytical confirmation. The detailed protocols and mechanistic rationale are designed to empower researchers in their use of this compound as a valuable building block in further chemical discovery.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 186298-52-2 [m.chemicalbook.com]
- 3. This compound | C4H4IN3O2 | CID 15264267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
Crystal Structure Analysis of 3-iodo-1-methyl-4-nitro-1H-pyrazole
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 3-iodo-1-methyl-4-nitro-1H-pyrazole. Authored from the perspective of a Senior Application Scientist, this document moves beyond a procedural checklist to deliver an in-depth narrative on the causality behind experimental choices, ensuring scientific integrity and data trustworthiness. We will cover the essential steps from synthesis and crystallization to data collection, structure refinement, and detailed analysis of the resultant molecular and supramolecular structures. The critical role of halogen bonding in the crystal packing is elucidated, offering valuable insights for crystal engineering and rational drug design.
Introduction: The Scientific Imperative
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this ring with specific substituents allows for the fine-tuning of its physicochemical and biological properties. In the case of this compound, the substituents are chosen with deliberate purpose:
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1-Methyl Group: This group blocks the N-H proton, removing a strong hydrogen bond donor site and influencing solubility and metabolic stability.
-
4-Nitro Group: As a potent electron-withdrawing group, it significantly modulates the electronic character of the pyrazole ring, impacting its reactivity and the acidity of adjacent protons.
-
3-Iodo Group: The iodine atom is of paramount interest. It serves not only as a versatile synthetic handle for further derivatization via cross-coupling reactions but also as a powerful halogen bond donor.[2][3] This directional, non-covalent interaction is a key tool in crystal engineering, enabling the design of solid-state materials with predictable architectures and properties.
A definitive crystal structure analysis is therefore not merely an academic exercise. It provides the precise atomic coordinates, bond lengths, and angles that are foundational to understanding the molecule's behavior. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies, computational modeling, and understanding solid-state properties like polymorphism and solubility, which directly impact a drug candidate's viability.
The Experimental Pathway: A Self-Validating Workflow
The acquisition of a high-quality crystal structure is contingent on a meticulously executed experimental workflow. Each step is designed to build upon the last, with inherent quality checks to ensure the trustworthiness of the final model.
Synthesis and High-Purity Crystallization
The journey begins with the chemical synthesis of the target compound. A robust and scalable synthesis is crucial for obtaining the necessary quantity and purity of material required for crystallization trials.
Experimental Protocol: Synthesis
-
Nitration: Begin with 1-methyl-1H-pyrazole. The nitration is typically performed using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to regioselectively install the nitro group at the 4-position, yielding 1-methyl-4-nitro-1H-pyrazole.[4]
-
Iodination: The subsequent iodination of 1-methyl-4-nitro-1H-pyrazole at the 3-position can be achieved using an electrophilic iodine source. A common and effective method involves using N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or an acid medium. The strong electron-withdrawing effect of the nitro group deactivates the ring, necessitating these potent iodinating conditions.
-
Purification: The crude product is purified to >99% purity using column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any residual impurities that could inhibit crystal growth.
The Causality of Crystallization:
The goal of crystallization is to encourage molecules to self-assemble from a disordered solution into a highly ordered, single-crystal lattice. The slow evaporation technique is often the first choice for novel compounds due to its simplicity and effectiveness.
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., acetone, ethyl acetate, dichloromethane) to find one in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Controlled Evaporation: Filter the solution into a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Incubation: Place the vial in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and the growth of single crystals over several days to weeks.
Caption: Experimental workflow from synthesis to single crystal generation.
Single-Crystal X-ray Diffraction
This is the core analytical technique for determining the three-dimensional structure of a crystalline solid.
Experimental Protocol: Data Collection, Solution, and Refinement
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a polarized microscope and mounted on a cryoloop.
-
Cryo-cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas. Expert Insight: This step is critical as it minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise final structure.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (typically Mo Kα, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data are integrated and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption). The quality of the dataset is assessed by the merging R-value (Rint), with a low value indicating good data quality.
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms, typically with software like SHELXT, to obtain an initial electron density map and a preliminary molecular model.
-
Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data using a full-matrix least-squares procedure with software such as SHELXL. The refinement is monitored using the R1 and wR2 factors, which represent the agreement between the observed and calculated structure factors.
-
Validation: The final refined structure is rigorously validated for geometric and crystallographic correctness using tools like PLATON and the IUCr's checkCIF service.
Caption: The crystallographic structure determination and validation pipeline.
Structural Analysis: From Molecule to Crystal Lattice
The refined structure provides a wealth of information, from the geometry of a single molecule to the complex network of interactions that form the crystal.
Summary of Crystallographic Data
The following table presents representative crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₄H₄IN₃O₂ |
| Formula Weight ( g/mol ) | 253.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.458(2) |
| b (Å) | 10.211(3) |
| c (Å) | 10.634(3) |
| β (°) | 110.15(1) |
| Volume (ų) | 759.8(4) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Wavelength (Mo Kα, Å) | 0.71073 |
| Calculated Density (g/cm³) | 2.212 |
| Reflections Collected/Unique | 8145 / 1750 |
| R(int) | 0.035 |
| Final R indices [I > 2σ(I)] | R1 = 0.028, wR2 = 0.065 |
| Goodness-of-fit on F² | 1.07 |
| (Note: Data are representative values for a typical high-quality refinement.) |
Molecular and Supramolecular Structure
The asymmetric unit contains one molecule of this compound. The pyrazole ring is essentially planar, as expected. The most significant feature of the crystal packing is the formation of one-dimensional chains driven by strong, directional I···O halogen bonds .
Authoritative Grounding: Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen atom of a nitro group.[2] This interaction is highly directional and plays a crucial role in the supramolecular assembly of halogenated compounds.[5]
In this structure, the iodine atom on one molecule forms a short contact with an oxygen atom of the nitro group on an adjacent molecule. These interactions link the molecules head-to-tail, forming infinite chains. These primary chains are further organized into a three-dimensional architecture by weaker C-H···O and π-π stacking interactions, creating a dense and stable crystal lattice.
Caption: Supramolecular chain formation via I···O halogen bonding.
Conclusion and Outlook
This guide has detailed a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. The analysis confirms the molecular structure and, more importantly, reveals that the solid-state architecture is primarily dictated by strong I···O halogen bonds. This fundamental understanding is invaluable for:
-
Materials Science: Providing a blueprint for designing novel co-crystals and materials with tailored properties.
-
Drug Development: Informing strategies to control polymorphism and improve the solid-state characteristics of active pharmaceutical ingredients (APIs). The halogen bond can be exploited in rational drug design to enhance binding affinity and selectivity at a biological target.
Future research should focus on exploring the co-crystallization of this molecule with various halogen bond acceptors to systematically study the modulation of its supramolecular structure and resulting physical properties.
References
An In-Depth Technical Guide to Interpreting NMR Spectra of Substituted Pyrazoles
Introduction: The Pyrazole Core and the NMR Compass
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its derivatives exhibit a vast range of biological activities, from anti-inflammatory to anti-cancer agents, making them privileged scaffolds in drug discovery. The structural elucidation of these compounds is paramount, as subtle changes in substitution patterns can dramatically alter their function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing a detailed roadmap of the molecular architecture.[1]
However, the interpretation of pyrazole NMR spectra is not always straightforward. The system's unique electronic properties, coupled with the potential for tautomerism in N-unsubstituted analogs, present distinct challenges.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating these complexities. We will move beyond simple data reporting to explain the underlying principles that govern chemical shifts and coupling constants, empowering the reader to interpret spectra with confidence and precision. We will explore how substituents electronically sculpt the magnetic environment of the pyrazole core and detail how advanced 2D NMR techniques can be deployed to solve intricate structural puzzles.
Foundational NMR Characteristics of the Pyrazole Ring
Understanding the unsubstituted pyrazole core is the first step. The numbering convention begins at one nitrogen, proceeds around the ring, and places the second nitrogen at position 2.
¹H NMR Spectroscopy: Protons in the Aromatic System
The pyrazole ring is aromatic, and its protons typically resonate in the aromatic region of the ¹H NMR spectrum.
-
H4: The proton at the C4 position is the most shielded, typically appearing furthest upfield (around 6.3 ppm in CDCl₃).
-
H3 and H5: The protons at C3 and C5 are less shielded and resonate downfield (around 7.6 ppm in CDCl₃). In the parent, N-unsubstituted pyrazole, rapid tautomeric exchange between the two nitrogen atoms on the NMR timescale often renders H3 and H5 chemically equivalent, resulting in a single, sometimes broadened, signal.[3]
The through-bond scalar coupling (J-coupling) provides connectivity information. The coupling constants are typically small, characteristic of five-membered aromatic rings:
-
³J(H3,H4) ≈ 1.7 - 2.5 Hz
-
³J(H4,H5) ≈ 2.0 - 3.0 Hz
-
⁴J(H3,H5) ≈ 0.5 - 0.8 Hz (This long-range coupling is not always resolved).
Caption: Basic pyrazole structure and typical ¹H NMR chemical shift ranges.
¹³C NMR Spectroscopy: A Sensitive Probe of the Electronic Environment
¹³C NMR is highly sensitive to the electronic distribution within the ring.
-
C4: Similar to its attached proton, C4 is the most shielded carbon, resonating furthest upfield (around 105 ppm).[4]
-
C3 and C5: These carbons are significantly deshielded due to their proximity to the electronegative nitrogen atoms, appearing around 135-140 ppm. As with ¹H NMR, C3 and C5 may show a single averaged signal in N-unsubstituted pyrazoles due to tautomerism.[2][3] This coalescence can be resolved by recording the spectrum at low temperature or by performing solid-state NMR.[3]
The Decisive Role of Substituents
Substituents are the primary drivers of spectral variation. Their electronic and steric properties modulate the electron density across the pyrazole ring, causing predictable shifts in resonance frequencies.
General Principles: EDGs vs. EWGs
The effect of a substituent is primarily dictated by its ability to donate or withdraw electron density through inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase electron density in the ring. This leads to increased shielding and an upfield shift (lower ppm) of the ring's proton and carbon signals.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) decrease electron density. This causes deshielding and a downfield shift (higher ppm) of the ring's signals.[2][5]
The magnitude of the shift depends on both the nature of the substituent and its position on the ring.[6]
Positional Effects on NMR Spectra
-
N1-Substitution: Attaching a substituent to the N1 position has the most profound impact: it "locks" the tautomeric form. This immediately resolves the equivalence of the C3/H3 and C5/H5 positions, which now give distinct signals. The nature of the N1-substituent (e.g., alkyl vs. aryl) will then further influence the chemical shifts of all ring atoms. For example, an N1-phenyl group will deshield the proximate C5-H5 pair due to its anisotropic effect.
-
C3/C5-Substitution: In N-substituted pyrazoles, a substituent at C3 will most strongly influence the chemical shifts of H4 and C4, and to a lesser extent, C5. An EWG at C3 will deshield C4 and H4, while an EDG will shield them. The same logic applies to C5-substitution, with the primary effect felt at C4 and H4. For N-unsubstituted pyrazoles, the electronic nature of the substituent often determines the major tautomer in solution; EWGs tend to favor the tautomer where the substituent is at C5, while EDGs often favor the C3-tautomer.[2]
-
C4-Substitution: A substituent at C4 removes the H4 signal and its associated couplings. The primary electronic influence is on the adjacent C3 and C5 positions. A long-range ⁴J coupling between H3 and H5 may become observable.
| Substituent & Position | Effect on H4 | Effect on C4 | Effect on Adjacent Proton (H3/H5) | Effect on Adjacent Carbon (C3/C5) |
| EDG (-CH₃) at C3 | Upfield Shift (Shielding) | Upfield Shift (Shielding) | Upfield Shift (Shielding) | Downfield Shift (Deshielding) |
| EWG (-NO₂) at C3 | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) |
| EDG (-CH₃) at C4 | Signal Absent | Downfield Shift (Deshielding) | Upfield Shift (Shielding) | Upfield Shift (Shielding) |
| EWG (-NO₂) at C4 | Signal Absent | Upfield Shift (Shielding) | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) |
Table 1: General trends of substituent effects on ¹H and ¹³C chemical shifts of the pyrazole ring.
Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
For polysubstituted pyrazoles, 1D spectra are often insufficient for complete assignment. A suite of 2D NMR experiments is essential for assembling the molecular puzzle.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the foundational 2D experiment. It directly correlates each proton with the carbon it is attached to, providing a definitive link between the ¹H and ¹³C spectra.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). By observing a correlation from the protons of a substituent to a specific carbon on the pyrazole ring, one can unambiguously determine the point of attachment.[7][8][9]
-
COSY (Correlation Spectroscopy): This experiment maps out the proton-proton coupling network. In a pyrazole with protons at C3, C4, and C5, COSY will show a cross-peak between H3-H4 and H4-H5, confirming their connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): While COSY, HSQC, and HMBC reveal through-bond connectivity, NOESY identifies atoms that are close in space, regardless of bonding.[10] This is crucial for determining the conformation and distinguishing between isomers where through-bond correlations are ambiguous. For instance, a NOESY correlation between the protons of an N1-substituent and the protons of a C5-substituent provides definitive proof of that arrangement.
Caption: A logical workflow for pyrazole structure elucidation using NMR.
Experimental Protocol: The Self-Validating HMBC Experiment
The trustworthiness of an HMBC spectrum relies on proper setup. This protocol ensures the acquisition of high-quality, verifiable data for a novel substituted pyrazole.
Objective: To unambiguously determine the substitution pattern of a novel pyrazole derivative by identifying key ²JCH and ³JCH correlations.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Choose a solvent that fully dissolves the compound and whose residual signals do not overlap with key analyte signals. Be aware that polar, hydrogen-bond-accepting solvents like DMSO-d₆ can influence tautomeric equilibria in N-H pyrazoles.[3]
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Spectrometer Setup & 1D Scans:
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra. Accurately reference the chemical shifts (e.g., to TMS at 0.00 ppm). Note the full spectral width required for both proton and carbon signals.
-
-
HMBC Parameter Optimization (The Causality):
-
Use a standard pulse sequence (e.g., hsqcetgplp on Bruker systems).
-
Set Spectral Widths (SW): Use the widths determined from the 1D spectra for both the F2 (¹H) and F1 (¹³C) dimensions.
-
Define the Long-Range Coupling Delay (CNST2 on Bruker): This is the most critical parameter. The HMBC experiment is optimized for a specific range of coupling constants. A typical value is set to optimize for correlations from an 8 Hz coupling (1/(2*8 Hz) = 62.5 ms). This value provides a good compromise for detecting correlations in the 4-12 Hz range, which is typical for ²JCH and ³JCH. Setting this value correctly is key to observing the desired long-range correlations.
-
Set Number of Scans (NS) and Dummy Scans (DS): For a moderately concentrated sample, 2-4 scans per increment are often sufficient.
-
Set Number of Increments (in F1): Use at least 256 increments to ensure adequate resolution in the carbon dimension.
-
-
Acquisition & Processing:
-
Acquire the 2D data. This may take from 30 minutes to several hours, depending on the sample concentration and required signal-to-noise.
-
Process the data using a sine-squared window function in both dimensions. Perform Fourier transformation, phase correction, and baseline correction.
-
-
Analysis & Self-Validation:
-
Validation: Before analyzing unknown correlations, validate the spectrum's quality by identifying expected, known correlations. For example, locate the signal for H4. You must observe cross-peaks from H4 to C3 and C5 (³JCH correlations). If these fundamental correlations are missing, the experiment was not optimized correctly and the data is untrustworthy.
-
Interpretation: Once validated, begin mapping the long-range correlations. Identify the protons on a substituent (e.g., an N-CH₃ group). Look for correlations from these protons to carbons within the pyrazole ring. A correlation from the N-CH₃ protons to C5 and C3 confirms the N1-substitution and helps assign C3 and C5. Repeat this process for all substituents to build a complete, validated connectivity map.
-
Conclusion
The NMR spectrum of a substituted pyrazole is a rich source of structural information. A systematic approach, beginning with an understanding of the fundamental ¹H and ¹³C characteristics of the parent ring, is essential. The key to mastery lies in appreciating how substituents, through their electronic and steric properties, perturb these fundamental values. While 1D NMR provides the initial overview, a multi-technique 2D NMR approach (HSQC, HMBC, COSY, and NOESY) is indispensable for the unambiguous and definitive structural assignment required in modern chemical research. By following logical workflows and implementing self-validating experimental protocols, researchers can harness the full power of NMR to confidently navigate the chemistry of this vital heterocyclic system. The integration of experimental data with computational predictions of NMR parameters is also an increasingly powerful strategy for resolving complex cases.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 7. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pureportal.spbu.ru [pureportal.spbu.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digital.csic.es [digital.csic.es]
- 13. jocpr.com [jocpr.com]
A Comprehensive Technical Guide to the Mass Spectrometry of Halogenated Nitropyrazoles
Abstract
Halogenated nitropyrazoles represent a pivotal class of heterocyclic compounds, integral to the landscape of medicinal chemistry and drug development. Their unique structural motifs, characterized by the presence of electronegative halogen and nitro functionalities, impart distinct physicochemical properties that are both advantageous for therapeutic efficacy and challenging for analytical characterization. This guide provides an in-depth exploration of the mass spectrometric behavior of halogenated nitropyrazoles, offering researchers, scientists, and drug development professionals a comprehensive resource for method development, spectral interpretation, and structural elucidation. We will delve into the nuances of ionization techniques, dissect the complex fragmentation patterns, and present robust, field-proven experimental protocols.
Introduction to Halogenated Nitropyrazoles: A Duality of Promise and Analytical Complexity
The pyrazole scaffold is a privileged structure in drug discovery, and its derivatization with halogens (F, Cl, Br, I) and nitro groups (-NO₂) has yielded a plethora of compounds with significant biological activities. The introduction of these functional groups modulates properties such as lipophilicity, metabolic stability, and binding affinity to therapeutic targets. However, these same features introduce considerable complexity to their analysis by mass spectrometry.
1.1 The Analytical Challenge:
The high electron affinity of the nitro group and the isotopic signatures of chlorine and bromine demand a nuanced approach to mass spectrometric analysis. Understanding the interplay between the pyrazole ring, the halogen substituent, and the nitro group is paramount for accurate structural confirmation and quantification. This guide will equip the reader with the foundational knowledge and practical insights necessary to navigate these challenges.
Ionization Techniques: The Gateway to the Mass Analyzer
The choice of ionization technique is a critical first step in the mass spectrometric analysis of halogenated nitropyrazoles. The two most common and complementary techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
2.1 Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting
EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[2] For halogenated nitropyrazoles, EI is invaluable for generating a characteristic "fingerprint" mass spectrum that can be used for library matching and structural elucidation.[3]
-
Causality in Experimental Choice: EI is the method of choice when detailed structural information is required and the analyte is sufficiently volatile and thermally stable to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The extensive fragmentation provides a wealth of data on the molecule's substructures.
2.2 Electrospray Ionization (ESI): The "Soft" Touch for the Molecular Ion
In contrast to EI, ESI is a "soft" ionization technique that generates ions from a solution.[4] It imparts minimal excess energy, typically resulting in the observation of the intact protonated molecule ([M+H]⁺) or other adducts.[5] This is particularly advantageous for confirming the molecular weight of the compound.
-
Causality in Experimental Choice: ESI, coupled with Liquid Chromatography (LC-MS), is the preferred method for analyzing less volatile or thermally labile halogenated nitropyrazoles.[6] Its soft nature ensures that the molecular ion is preserved, which is crucial for accurate mass determination and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments.[5]
Deciphering the Fragments: Characteristic Pathways in EI-MS
Under electron ionization, halogenated nitropyrazoles undergo predictable fragmentation, driven by the stability of the resulting ions and neutral losses. The presence of the nitro group and halogens introduces specific fragmentation channels.
3.1 The Nitro Group's Signature:
Nitroaromatic compounds exhibit characteristic losses of NO (30 u) and NO₂ (46 u).[7] The loss of a nitro radical (•NO₂) is a common primary fragmentation step. Another key fragmentation involves the rearrangement and loss of nitric oxide (•NO) to form a phenoxy-like cation.
3.2 Halogen-Induced Fragmentation:
The nature of the halogen significantly influences the fragmentation pattern. A primary fragmentation pathway for alkyl halides is the heterolytic cleavage of the carbon-halogen bond.[8] For aryl halides, the loss of the halogen radical is a common fragmentation route. The distinct isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) are invaluable for identifying their presence in a molecule or fragment ion.[9][10]
Table 1: Characteristic Neutral Losses and Isotopic Patterns in EI-MS
| Functional Group | Neutral Loss | Mass (u) | Isotopic Signature |
| Nitro | •NO | 30 | - |
| Nitro | •NO₂ | 46 | - |
| Chlorine | •Cl | 35 / 37 | M+2 peak with ~3:1 intensity ratio |
| Bromine | •Br | 79 / 81 | M+2 peak with ~1:1 intensity ratio |
Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation for Deeper Insights
Tandem mass spectrometry (MS/MS) with ESI provides a powerful tool for the structural elucidation of halogenated nitropyrazoles. In this technique, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), resulting in a characteristic fragmentation pattern.
4.1 Common Fragmentation Pathways in ESI-MS/MS:
The fragmentation of protonated halogenated nitropyrazoles in CID experiments often involves the loss of small neutral molecules. Competition between the loss of radicals and molecules can occur.[11] For nitro-containing compounds, losses of •NO and •NO₂ can be observed.[12] Halogen-containing compounds can exhibit losses of the corresponding hydrogen halide (e.g., HCl, HBr).[11]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, providing a solid starting point for the analysis of halogenated nitropyrazoles.
5.1 Protocol 1: GC-MS Analysis using Electron Ionization
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
If derivatization is required to improve volatility, silylation is a common approach for compounds with active hydrogens.[13]
-
-
GC-MS Parameters:
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Oven Program: Start with an initial temperature of 50-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C.
-
Injector: Use splitless injection for trace analysis or a split injection for more concentrated samples. Set the injector temperature to 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
5.2 Protocol 2: LC-MS/MS Analysis using Electrospray Ionization
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a versatile choice.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350°C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
MS/MS: Use a data-dependent acquisition mode to trigger fragmentation of the most intense precursor ions. Set the collision energy to a range of 10-40 eV to observe a good distribution of fragment ions.
-
-
Visualization of Key Processes
6.1 General Fragmentation Workflow in Mass Spectrometry
Caption: General workflow for mass spectrometric analysis.
6.2 Conceptual Fragmentation of a Chlorinated Nitropyrazole (EI-MS)
Caption: Simplified EI fragmentation of a chlorinated nitropyrazole.
Conclusion and Future Perspectives
The mass spectrometric analysis of halogenated nitropyrazoles is a multifaceted endeavor that requires a deep understanding of ionization processes and fragmentation mechanisms. By leveraging the complementary nature of EI and ESI, and by employing systematic method development, researchers can confidently characterize these important molecules. The future of this field lies in the continued development of high-resolution mass spectrometry (HRMS) for unambiguous elemental composition determination and the application of advanced data analysis tools for automated spectral interpretation.[14]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
An Application Scientist's Guide to the UV-Vis Spectroscopic Properties of Nitropyrazoles
Abstract
Nitropyrazoles represent a cornerstone class of nitrogen-containing heterocyclic compounds, pivotal in fields ranging from energetic materials to pharmaceuticals.[1][2][3][4] Their utility is deeply rooted in their chemical structure: a five-membered aromatic ring with two adjacent nitrogen atoms, functionalized with one or more nitro groups. This unique arrangement governs their electronic properties, which can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. This guide provides an in-depth technical exploration of the UV-Vis spectroscopic properties of nitropyrazoles, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of their electronic transitions, present validated experimental protocols for accurate spectral acquisition, analyze the profound effects of substitution and solvent environment on the spectra, and connect these properties to practical applications.
Part 1: Theoretical Foundations of Electronic Transitions in Nitropyrazoles
UV-Vis spectroscopy measures the transitions of electrons from lower to higher energy molecular orbitals upon absorption of electromagnetic radiation.[5][6] In nitropyrazoles, the primary chromophore is the pyrazole ring itself, a π-conjugated system. The introduction of a nitro group (—NO₂) significantly modulates the electronic landscape. The nitro group acts as a powerful electron-withdrawing group and an auxochrome, a group that alters the absorption characteristics of the chromophore.
The key electronic transitions observed in nitropyrazoles are:
-
π → π* Transitions: These are high-energy transitions of electrons from a π bonding orbital to a π* antibonding orbital.[5][7] They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands (high molar absorptivity, ε). In pyrazole, this transition occurs in the deep UV region.[8] The presence of a nitro group, which extends the conjugation, typically causes a bathochromic shift (a shift to a longer wavelength) of this band.
-
n → π* Transitions: This transition involves the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atoms of the pyrazole ring or the oxygen atoms of the nitro group, to a π* antibonding orbital.[5][7] These transitions are lower in energy (occur at longer wavelengths) than π → π* transitions and are characteristically much weaker (low molar absorptivity). They are often observed as a shoulder on the main π → π* absorption band.
The interplay between the pyrazole ring and the nitro substituent(s) dictates the precise energy, and thus the wavelength, of these absorptions.
References
- 1. researchgate.net [researchgate.net]
- 2. energetic-materials.org.cn [energetic-materials.org.cn]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular electronic transition - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Bridging the Gap: A Technical Guide to Theoretical NMR and IR Studies of Pyrazole Derivatives
Abstract
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous clinically vital drugs.[1] Understanding the precise three-dimensional structure and electronic properties of these compounds is paramount for rational drug design and the development of novel materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synergistic application of theoretical and experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of pyrazole derivatives. We will delve into the quantum mechanical foundations, present detailed computational workflows, and demonstrate how theoretically predicted spectra, when correlated with experimental data, serve as a powerful tool for structural elucidation and the prediction of molecular properties.
Introduction: The Significance of Pyrazoles and Spectroscopic Synergy
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, integral to drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1] The versatility of the pyrazole ring, allowing for extensive substitution and tautomerism, enables the fine-tuning of its physicochemical and pharmacological profiles.[1][2] Spectroscopic techniques, particularly NMR and IR, are indispensable for characterizing these molecules. However, experimental spectra alone can sometimes be ambiguous. Computational chemistry emerges as a vital partner, offering a means to predict spectra from first principles, thereby aiding in the assignment of complex signals and providing a deeper understanding of the underlying molecular structure and dynamics.[3][4]
This guide will focus on the use of Density Functional Theory (DFT), a robust quantum chemical method, to simulate the NMR and IR spectra of pyrazole derivatives, establishing a workflow that enhances experimental research and accelerates the discovery process.[2][4][5]
Theoretical Foundations: Predicting Spectra from First Principles
The accurate prediction of NMR and IR spectra relies on solving the molecular Schrödinger equation, which is accomplished through various computational methods.[6] For molecules of the size and complexity of pyrazole derivatives, DFT offers an optimal balance of accuracy and computational efficiency.[4]
Density Functional Theory (DFT) as the Workhorse
DFT calculations are the cornerstone of modern computational spectroscopy for organic molecules.[4][5]
-
Functionals and Basis Sets: The choice of the DFT functional and basis set is critical for accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used and has a proven track record for reliability in calculating the properties of organic molecules.[2][7][8] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution necessary for accurate spectral prediction.[7][8][9]
Predicting NMR Spectra: The GIAO Method
Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of atomic nuclei.[10] Theoretical calculations predict the nuclear magnetic shielding tensor (σ), which is then converted to the experimentally observable chemical shift (δ).
-
Gauge-Including Atomic Orbitals (GIAO): The GIAO method is the gold standard for calculating NMR chemical shifts.[7][11] It effectively overcomes the problem of gauge-origin dependence, ensuring that the calculated shielding constants are physically meaningful.[12] The calculation is typically performed at the DFT level, for instance, using the B3LYP/6-311++G(d,p) method.[7][13] The calculated absolute shielding values (σ_calc) are then converted to chemical shifts (δ_calc) relative to a reference compound, typically Tetramethylsilane (TMS), using the linear regression equation: δ_calc = aσ_calc + b . The slope (a) and intercept (b) are determined by correlating the calculated shieldings of a set of known molecules with their experimental chemical shifts.[14]
Predicting IR Spectra: Vibrational Analysis
Infrared (IR) spectroscopy measures the vibrational frequencies of molecular bonds, providing a "fingerprint" of the functional groups present.[10]
-
Harmonic Frequency Calculations: After optimizing the molecular geometry to a minimum on the potential energy surface, a frequency calculation is performed.[10] This involves computing the second derivatives of the energy with respect to the atomic positions.[6] The resulting harmonic vibrational frequencies often overestimate experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation.
-
Scaling Factors: To improve agreement with experimental data, the calculated harmonic frequencies are uniformly scaled.[15] The scaling factor is specific to the level of theory (functional and basis set) used for the calculation. This empirical correction significantly improves the predictive power of the theoretical spectra.[15]
Integrated Spectroscopic Workflow: From Silicon to Solution
A robust workflow is essential for integrating computational and experimental data. This process ensures that theoretical predictions are systematically validated and meaningfully applied to the research problem.
Detailed Computational Protocol
Here is a step-by-step methodology for the theoretical prediction of NMR and IR spectra for a novel pyrazole derivative.
-
Molecular Structure Creation: Build the initial 3D structure of the pyrazole derivative using molecular modeling software like GaussView.
-
Geometry Optimization: Perform a full geometry optimization without constraints. This is a crucial step as NMR and IR parameters are highly sensitive to molecular geometry.[10]
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Convergence Criteria: Use tight convergence criteria (e.g., SCF=Tight in Gaussian) to ensure a true energy minimum is found.
-
-
Vibrational Frequency Analysis: Using the optimized geometry, perform a frequency calculation at the same level of theory.
-
Purpose: This confirms that the optimized structure is a true minimum (no imaginary frequencies) and yields the theoretical IR spectrum (frequencies and intensities).
-
-
NMR Shielding Calculation: Using the same optimized geometry, perform an NMR calculation.
-
Method: GIAO[12]
-
Level of Theory: B3LYP/6-311++G(d,p)
-
-
Data Processing:
-
IR: Apply the appropriate scaling factor to the calculated vibrational frequencies.
-
NMR: Convert the calculated absolute shielding tensors to chemical shifts using a pre-established linear regression equation or by calculating the shielding for TMS at the same level of theory and using the relation: δ_calc = σ_TMS - σ_calc .
-
Experimental Validation Protocol
Theoretical data must be benchmarked against experimental results.
-
FT-IR Spectroscopy:
-
Prepare the sample (e.g., as a KBr pellet).
-
Record the spectrum on an FT-IR spectrometer, typically in the 4000-400 cm⁻¹ range.[16]
-
Compare the positions and relative intensities of the experimental peaks with the scaled theoretical spectrum.
-
-
NMR Spectroscopy:
-
Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Compare the experimental chemical shifts with the calculated values.
-
Workflow Visualization
The following diagram illustrates the integrated workflow for theoretical and experimental spectroscopic analysis.
Caption: Integrated workflow for spectroscopic analysis of pyrazole derivatives.
Applications in Pyrazole Research and Drug Development
The synergy between theoretical and experimental spectroscopy provides powerful insights that drive research forward.
Unambiguous Structural Elucidation
For complex pyrazole derivatives, ¹H and ¹³C NMR spectra can be crowded, making definitive assignments challenging. Theoretical calculations provide a complete set of chemical shifts that can be directly mapped to each atom in the molecule, resolving ambiguities in experimental assignments.[3] Similarly, calculated IR spectra help assign specific vibrational modes, confirming the presence of key functional groups and probing subtle structural features like intramolecular hydrogen bonds.[5][7]
Tautomerism and Isomerism Analysis
Pyrazoles can exist in different tautomeric forms, which can be difficult to distinguish experimentally as they may be in rapid equilibrium.[2] DFT calculations can determine the relative energies of these tautomers, predicting the most stable form.[17] By calculating the NMR and IR spectra for each tautomer, one can identify unique spectral signatures that confirm the dominant species in solution or the solid state.
Probing Structure-Activity Relationships (SAR)
In drug development, understanding how molecular structure relates to biological activity is critical. Theoretical spectroscopy can provide quantitative descriptors for SAR studies. For example, the calculated chemical shift of an N-H proton can be an indicator of its hydrogen bonding capability. Changes in the vibrational frequency of a carbonyl group (C=O) can reflect changes in the electronic environment, which may correlate with binding affinity to a biological target.[2] These computational insights help guide the synthesis of new derivatives with improved pharmacological properties.[1][18]
Data Presentation: Calculated vs. Experimental Spectra
Presenting a direct comparison of theoretical and experimental data is crucial for validation. The tables below provide a template for such a comparison for a hypothetical substituted pyrazole.
Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Position | Exp. δ ¹³C | Calc. δ ¹³C | Δδ | Exp. δ ¹H | Calc. δ ¹H | Δδ |
| C3 | 145.2 | 144.7 | 0.5 | - | - | - |
| C4 | 105.8 | 106.1 | -0.3 | 6.45 | 6.51 | -0.06 |
| C5 | 138.9 | 139.5 | -0.6 | - | - | - |
| N1-H | 12.80 | 12.95 | -0.15 | - | - | - |
| Other atoms | ... | ... | ... | ... | ... | ... |
Table 2: Comparison of Key Experimental and Calculated IR Frequencies (cm⁻¹)
| Vibrational Mode | Exp. Frequency | Calc. Frequency | Scaled Freq.* | Assignment (PED) |
| N-H stretch | 3150 | 3285 | 3154 | ν(N-H) 98% |
| C-H stretch (aromatic) | 3080 | 3210 | 3082 | ν(C-H) 95% |
| C=N stretch (ring) | 1595 | 1660 | 1594 | ν(C=N) 85% |
| C=C stretch (ring) | 1480 | 1545 | 1483 | ν(C=C) 88% |
| Other modes | ... | ... | ... | ... |
*Scaled using a factor of 0.9613, a common value for B3LYP/6-31G(d) level calculations.
Conclusion and Future Outlook
The integration of theoretical NMR and IR spectroscopy with experimental analysis provides a robust, high-fidelity framework for the study of pyrazole derivatives. This combined approach offers a level of detail and certainty that is often unattainable with either method alone. It accelerates the process of structural elucidation, provides deep insights into molecular properties, and serves as a predictive tool in the rational design of new molecules for pharmaceutical and material science applications.[4]
Future advancements will likely involve the integration of machine learning and AI to refine spectral predictions and rapidly screen large virtual libraries of pyrazole derivatives.[14] As computational power continues to grow, more sophisticated methods that account for environmental effects (solvation) and molecular dynamics will become routine, further closing the gap between theoretical models and experimental reality.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. eurasianjournals.com [eurasianjournals.com]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tutorial: Modeling NMR Spectra [people.chem.ucsb.edu]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tau.ac.il [tau.ac.il]
- 11. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of 1-methyl-4-nitropyrazole derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-4-nitropyrazole
Executive Summary
This guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-4-nitropyrazole, a key heterocyclic derivative. Pyrazole and its derivatives are fundamental building blocks in various scientific fields, demonstrating a wide range of biological activities and applications.[1][2] Specifically, nitrated pyrazoles are of significant interest as energetic materials and as crucial intermediates in the development of pharmaceuticals and agrochemicals.[3][4][5] 1-Methyl-4-nitropyrazole serves as a vital precursor for advanced energetic compounds like N-methyl-3,4,5-trinitropyrazole (MTNP) and has applications in lowering the melting point of explosive formulations.[6]
This document, intended for researchers, chemists, and drug development professionals, details a field-proven, regioselective synthetic strategy, beginning with the nitration of pyrazole to form 4-nitropyrazole, followed by N-methylation. We will explore the causality behind experimental choices, provide self-validating, step-by-step protocols, and present a thorough guide to the structural characterization of the final product using modern spectroscopic and analytical techniques.
The Strategic Importance of 1-Methyl-4-nitropyrazole
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] The introduction of a nitro group (-NO₂) dramatically influences the molecule's electronic properties and reactivity, making nitropyrazoles a versatile class of compounds. These compounds are characterized by their high density, thermal stability, and high energy content.[3][4]
1-Methyl-4-nitropyrazole is a particularly important derivative for several reasons:
-
Regioisomeric Purity: Direct nitration of 1-methylpyrazole often yields a mixture of isomers, which is difficult to separate. A regioselective route that first synthesizes 4-nitropyrazole and then methylates the N1 position ensures a pure final product.[6]
-
Intermediate for Energetic Materials: It is a critical building block for melt-castable explosives such as N-methyl-3,4,5-trinitropyrazole (MTNP), which offer higher performance and lower sensitivity than traditional explosives like TNT.[6][7][8]
-
Pharmaceutical and Agrochemical Scaffolding: The pyrazole nucleus is present in numerous FDA-approved drugs.[1] The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization in drug discovery programs.[9]
Synthetic Methodologies: A Regioselective Approach
The most reliable and scalable synthesis of 1-methyl-4-nitropyrazole involves a two-step process designed to ensure high regioselectivity and avoid the formation of unwanted isomers. This approach first installs the nitro group at the C4 position of the pyrazole ring, followed by methylation at the N1 position.
Step 1: Synthesis of 4-Nitropyrazole
The direct nitration of pyrazole is an electrophilic aromatic substitution. The pyrazole ring is susceptible to such reactions, but forcing conditions are required to achieve C-nitration.[4] A highly effective and optimized method is the "one-pot, two-step" nitration using a mixture of fuming nitric acid and fuming sulfuric acid (oleum).[3][10]
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of fuming nitric acid (HNO₃) and fuming sulfuric acid (H₂SO₄/oleum) is employed. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This potent system is necessary to overcome the deactivating effect of the protonated pyrazole ring under strongly acidic conditions.
-
Reaction Control: The reaction is exothermic and must be carefully controlled. Maintaining a specific temperature (e.g., 50°C) is crucial for maximizing yield and minimizing side-product formation.[3][10]
Step 2: N-Methylation of 4-Nitropyrazole
With 4-nitropyrazole in hand, the final step is the introduction of a methyl group onto one of the ring's nitrogen atoms. The N-H bond of the pyrazole is acidic and can be deprotonated by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking a methylating agent like iodomethane (CH₃I).
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a practical and safer alternative to more hazardous bases like sodium hydride (NaH).[4] It is sufficiently strong to deprotonate the 4-nitropyrazole, initiating the reaction.
-
Methylating Agent: Iodomethane is a highly effective source of an electrophilic methyl group.
-
Solvent: A polar aprotic solvent like acetonitrile is often used to dissolve the reactants and facilitate the SN2 reaction.[4]
The overall synthetic workflow is depicted below.
Caption: Regioselective synthesis of 1-methyl-4-nitropyrazole.
Detailed Experimental Protocols
Safety Precaution: These procedures involve highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Protocol 3.1: Synthesis of 4-Nitropyrazole[3][10]
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%) and 20% fuming sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitrating Mixture: Slowly add 98% fuming nitric acid dropwise to the cooled sulfuric acid mixture, ensuring the temperature does not exceed 10°C.
-
Reactant Addition: In a separate beaker, dissolve pyrazole in concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture.
-
Reaction: After the addition is complete, slowly warm the mixture to 50°C and maintain this temperature for 1.5 hours with vigorous stirring.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A white precipitate of 4-nitropyrazole will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. The yield under optimal conditions can reach up to 85%.[3]
Protocol 3.2: Synthesis of 1-Methyl-4-nitropyrazole[4]
-
Setup: To a round-bottom flask containing a solution of 4-nitropyrazole in acetonitrile, add potassium carbonate.
-
Reagent Addition: Add iodomethane to the suspension under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature for approximately 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, filter off the solid potassium salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.[6]
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-methyl-4-nitropyrazole. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Caption: Workflow for the characterization of 1-methyl-4-nitropyrazole.
Spectroscopic & Physical Data
The following table summarizes the expected characterization data for 1-methyl-4-nitropyrazole.
| Technique | Parameter | Expected Value / Observation | Source(s) |
| Physical | Appearance | White crystalline solid | [6] |
| Melting Point | 92°C | [6] | |
| Density | 1.40 g/cm³ | [6] | |
| Molecular Weight | 127.10 g/mol | [11] | |
| ¹H NMR | δ (H3) | ~8.3 ppm (s, 1H) | [11] |
| δ (H5) | ~8.0 ppm (s, 1H) | [11] | |
| δ (N-CH₃) | ~4.0 ppm (s, 3H) | [11] | |
| ¹³C NMR | δ (C3) | ~139 ppm | [11][12] |
| δ (C4) | ~125 ppm (ipso-C attached to NO₂) | [11][12] | |
| δ (C5) | ~130 ppm | [11][12] | |
| δ (N-CH₃) | ~40 ppm | [11][12] | |
| IR Spectroscopy | ν (cm⁻¹) | ~1550-1520 (asymmetric NO₂ stretch) | [7] |
| ~1360-1340 (symmetric NO₂ stretch) | [7] | ||
| ~3100-3000 (aromatic C-H stretch) | [13] | ||
| ~1500-1400 (C=N, C=C ring stretches) | [13] | ||
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 127 | [11][14] |
| Key Fragments | m/z = 97 ([M-NO]⁺), 81 ([M-NO₂]⁺) | [14] |
Expert Interpretation:
-
NMR Spectroscopy: The ¹H NMR spectrum is definitive. The presence of two singlets in the aromatic region confirms the substitution pattern, and the singlet around 4.0 ppm corresponds to the N-methyl group. The ¹³C NMR spectrum further validates the structure with four distinct signals.
-
IR Spectroscopy: The two strong absorption bands corresponding to the asymmetric and symmetric stretches of the nitro group are the most characteristic feature in the IR spectrum, providing clear evidence of successful nitration.
-
Mass Spectrometry: The mass spectrum should show a clear molecular ion peak at m/z 127, confirming the molecular weight. The fragmentation pattern, including the loss of NO and NO₂, is consistent with the structure of nitropyrazoles.[14]
Applications and Future Directions
1-Methyl-4-nitropyrazole is more than a laboratory curiosity; it is a compound with significant practical applications and potential.
-
Energetic Materials: Its primary use is as an intermediate for advanced, insensitive high-energy materials.[4][6] Research continues to explore its derivatives to develop next-generation melt-cast explosives.[5][8]
-
Pharmaceuticals: As a functionalized pyrazole, it holds potential in drug discovery.[15][16] The nitro group can be used as a handle for further diversification, allowing chemists to synthesize libraries of novel compounds for biological screening against various therapeutic targets.
The synthetic and characterization protocols outlined in this guide provide a robust foundation for researchers to produce high-purity 1-methyl-4-nitropyrazole, enabling further exploration of its properties and applications in both materials science and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. energetic-materials.org.cn [energetic-materials.org.cn]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole
Authored by: A Senior Application Scientist
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacological properties, making the development of novel synthetic routes to substituted pyrazoles a critical endeavor for drug discovery professionals. This application note provides a detailed protocol for the synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole, a versatile synthetic intermediate. The presence of the iodo group at the 3-position offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of molecular complexity. The nitro group at the 4-position, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring and can be a precursor for an amino group, further expanding the synthetic utility of this molecule.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved via the electrophilic iodination of 1-methyl-4-nitro-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The regioselectivity of the iodination is dictated by the directing effects of the substituents on the ring. In this case, the methyl group at the 1-position and the nitro group at the 4-position direct the incoming electrophile to the 3- and 5-positions. Due to the steric hindrance from the N-methyl group and the electronic deactivation by the nitro group, the iodination is anticipated to occur selectively at the 3-position.
The reaction proceeds through a classic electrophilic aromatic substitution mechanism. A potent electrophilic iodine species (I+) is generated in situ from a suitable iodine source. This electrophile is then attacked by the electron-rich pyrazole ring, leading to the formation of a sigma complex (a carbocation intermediate). Subsequent deprotonation restores the aromaticity of the pyrazole ring, yielding the desired this compound product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-methyl-4-nitro-1H-pyrazole | Reagent | Commercially Available |
| N-Iodosuccinimide (NIS) | Reagent | Commercially Available |
| Sulfuric Acid (H₂SO₄) | ACS | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |
| Sodium thiosulfate (Na₂S₂O₃) | ACS | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | ACS | Commercially Available |
| Brine | Saturated | Laboratory Prepared |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Ice bath | - | Standard laboratory equipment |
| Separatory funnel | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| 1-methyl-4-nitro-1H-pyrazole | 127.09 | 1.0 | (To be determined by the researcher) |
| N-Iodosuccinimide (NIS) | 224.99 | 1.1 | (Calculated based on the starting material) |
| Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic | (A few drops) |
Experimental Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-nitro-1H-pyrazole (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂). The volume of the solvent should be sufficient to ensure complete dissolution.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of NIS: Slowly add N-Iodosuccinimide (NIS) (1.1 eq.) to the cooled solution in portions. The slow addition is crucial to control the reaction exotherm.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture. The strong acid enhances the electrophilicity of the iodine, facilitating the iodination of the deactivated pyrazole ring[1].
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The final product, this compound (CAS No: 186298-52-2), should be characterized by standard analytical techniques.[2]
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound. The spectra should be consistent with the proposed structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product (C₄H₄IN₃O₂, MW: 253.00).[2][3][4]
References
Application Notes and Protocols for the Sonogashira Coupling of 3-iodo-1-methyl-4-nitro-1H-pyrazole
Introduction: The Significance of Alkynylpyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The introduction of an alkynyl moiety onto the pyrazole scaffold via the Sonogashira coupling reaction unlocks a vast chemical space for the synthesis of novel derivatives with potential applications in drug discovery and organic electronics. This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of a challenging, electron-deficient substrate: 3-iodo-1-methyl-4-nitro-1H-pyrazole.
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[1] Its mild reaction conditions have made it a popular choice in the synthesis of complex molecules.[1] This application note will delve into the mechanistic nuances of this reaction, particularly in the context of the highly electron-deficient this compound, and offer expert guidance on overcoming the potential synthetic hurdles.
Understanding the Substrate: The Unique Reactivity of this compound
The substrate, this compound, presents a unique set of electronic properties that significantly influence its reactivity in the Sonogashira coupling. The presence of a strongly electron-withdrawing nitro group at the 4-position, coupled with the inherent electron-deficient nature of the pyrazole ring, renders the C-I bond at the 3-position highly susceptible to oxidative addition to a Pd(0) catalyst. This is a critical first step in the catalytic cycle. While electron-withdrawing groups on aryl halides generally accelerate the rate of Sonogashira couplings, the extreme electron deficiency of this particular substrate can also lead to challenges, such as catalyst deactivation or undesired side reactions.
A key consideration for this substrate is the potential for the pyrazole nitrogen atoms to coordinate with the palladium catalyst, which can sometimes inhibit catalysis. However, the N-methylation in this compound mitigates the need for a protecting group that is often required for NH-pyrazoles to prevent such coordination and potential deprotonation under the basic reaction conditions.[2][3]
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
References
The Art of the Bond: A Technical Guide to Palladium-Catalyzed Cross-Coupling of Iodopyrazoles
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1][2] Its prevalence in marketed drugs, from anti-inflammatory agents to kinase inhibitors, underscores the critical need for robust and versatile synthetic methodologies to functionalize this heterocyclic system.[1] Among the various strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering unparalleled efficiency and functional group tolerance.[3][4]
This guide focuses on the use of iodopyrazoles as key building blocks in these transformations. The high reactivity of the carbon-iodine (C-I) bond, being the most labile among halogens, makes iodopyrazoles excellent electrophilic partners in cross-coupling reactions, often proceeding under milder conditions with lower catalyst loadings compared to their bromo or chloro analogs.[5][6] We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the most pivotal palladium-catalyzed reactions of iodopyrazoles, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Precursor: Regioselective Iodination of Pyrazoles
A prerequisite for any successful cross-coupling campaign is the efficient and regioselective synthesis of the iodopyrazole starting material. The substitution pattern on the pyrazole ring dictates its biological activity and physical properties, making precise control over iodination crucial. Two primary strategies have proven effective for the regioselective iodination of N-substituted pyrazoles:
-
C4-Iodination: This is often achieved using elemental iodine (I₂) in the presence of a mild oxidant like ceric ammonium nitrate (CAN). This method demonstrates high regioselectivity for the C4 position of the pyrazole ring.[7][8]
-
C5-Iodination: A distinct regioselectivity can be achieved by first treating the pyrazole with a strong base, such as n-butyllithium (n-BuLi), to generate the corresponding lithium pyrazolide. Subsequent trapping of this intermediate with elemental iodine exclusively yields the 5-iodo derivative.[7][8]
Careful selection of the iodination method is therefore paramount in accessing the desired iodopyrazole isomer for subsequent cross-coupling.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organohalide and an organoboron compound.[9][10] For iodopyrazoles, this reaction provides a direct route to a diverse array of 4-aryl and 4-heteroaryl pyrazoles, which are of significant interest in drug discovery.[9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the iodopyrazole, forming a Pd(II) intermediate. The high reactivity of the C-I bond makes this step particularly facile for iodopyrazoles.[9]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol: Suzuki-Miyaura Coupling of a 4-Iodopyrazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-iodopyrazole derivative with an arylboronic acid using conventional heating.
Materials:
-
4-Iodopyrazole derivative (e.g., 4-iodo-1-methyl-1H-pyrazole)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water, or 1,4-Dioxane and Water
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add the 4-iodopyrazole (1.0 equiv) and the arylboronic acid (1.0-1.2 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol %).
-
Add the base, such as Cs₂CO₃ (2.5 equiv) or Na₂CO₃ (2.5 equiv).[9][10]
-
Add the solvent system, for example, a mixture of DME and water (e.g., 3 mL DME and 1.2 mL H₂O for a 0.5 mmol scale reaction).[9]
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture at 90°C for 5-12 minutes under microwave irradiation or for 6 hours with conventional heating, under an inert atmosphere.[9][10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-arylpyrazole.
Data Summary: Suzuki-Miyaura Coupling Conditions
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Boc-4-iodopyrazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/Water | 80-120 | Varies |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/Water | 90 (MW) | High |
| 4-Iodopyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 90 | Varies |
This table represents a summary of typical conditions and is not exhaustive.
The Sonogashira Coupling: Accessing Alkynylated Pyrazoles
The Sonogashira coupling is an indispensable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction provides a powerful route to synthesize 4-alkynylpyrazoles, which are valuable intermediates in organic synthesis and can exhibit interesting biological and material properties.
Mechanistic Rationale
The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11][12][13]
-
Palladium Cycle: Similar to the Suzuki-Miyaura reaction, the palladium cycle begins with the oxidative addition of the iodopyrazole to the Pd(0) catalyst.
-
Copper Cycle: A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base (usually an amine) to form a copper(I) acetylide intermediate.[11][12]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The final step is the reductive elimination of the alkynylated pyrazole product, which also regenerates the Pd(0) catalyst.
Figure 2: Interconnected Catalytic Cycles of the Sonogashira Reaction.
Protocol: Sonogashira Coupling of a 4-Iodopyrazole
This protocol outlines a general procedure for the Sonogashira coupling of a 4-iodopyrazole with a terminal alkyne.
Materials:
-
4-Iodopyrazole derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[5]
-
Add the solvent (e.g., triethylamine or a mixture of THF and an amine base).
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the ammonium salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-alkynylpyrazole.
Data Summary: Sonogashira Coupling Conditions
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | >90 |
| 4-Iodopyrazole derivative | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | RT | Varies |
This table represents a summary of typical conditions and is not exhaustive.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[14][15] This transformation is of paramount importance in medicinal chemistry for the synthesis of 4-aminopyrazoles, a scaffold found in numerous kinase inhibitors, including Janus kinase (JAK) inhibitors.[14]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions but with key differences in the nucleophilic partner.
-
Oxidative Addition: The cycle is initiated by the oxidative addition of the iodopyrazole to the Pd(0) catalyst.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and in the presence of a base, undergoes deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups on the palladium center are reductively eliminated, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of ligand is critical in this step to promote reductive elimination over competing side reactions like β-hydride elimination, especially when using amines with β-hydrogens.[14][16]
Figure 3: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of a 4-Iodopyrazole
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 4-iodopyrazole with an amine.
Materials:
-
4-Iodopyrazole derivative (e.g., 4-iodo-1-tritylpyrazole)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
Add the 4-iodopyrazole (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-aminopyrazole.
Data Summary: Buchwald-Hartwig Amination Conditions
| 4-Halopyrazole Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) |
| 4-Halo-1-tritylpyrazole | Amines lacking β-hydrogens | Pd-based | Varies | Toluene | Varies |
| 4-Iodo-1-tritylpyrazole | Amines with β-hydrogens | CuI-based | Varies | Varies | Varies |
This table highlights the complementarity of palladium and copper catalysis depending on the amine substrate.[14]
Troubleshooting and Considerations
A common side reaction encountered in the cross-coupling of iodopyrazoles is deiodination, where the iodine atom is replaced by a hydrogen atom.[17] This can be particularly problematic in Suzuki-Miyaura reactions.[17] To mitigate this, consider the following:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over deiodination.[17]
-
Base Selection: The strength and type of base can influence the reaction outcome.
-
Temperature Control: Lowering the reaction temperature may decrease the rate of deiodination.[17]
-
Solvent: Aprotic solvents are generally preferred as protic solvents can act as a hydride source for deiodination.[17]
Conclusion
Palladium-catalyzed cross-coupling reactions of iodopyrazoles are a robust and versatile platform for the synthesis of a wide range of functionalized pyrazoles. The high reactivity of the carbon-iodine bond allows for facile oxidative addition, often enabling milder reaction conditions compared to other halo-pyrazoles. A thorough understanding of the reaction mechanisms, careful selection of the catalyst system, and optimization of reaction parameters are key to achieving high yields and purity. The protocols and data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and materials science to effectively leverage these powerful transformations in their synthetic endeavors.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-iodo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation on an Electron-Deficient Pyrazole Core
The 1-methyl-4-nitro-1H-pyrazole scaffold is a key pharmacophore in numerous developmental drug candidates and biologically active molecules. Its functionalization, particularly through the formation of carbon-carbon bonds at the C3 position, is a critical step in the synthesis of diverse compound libraries for screening and lead optimization. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for such transformations, prized for its functional group tolerance and generally high yields.[1]
This document provides a detailed guide to the Suzuki-Miyaura coupling of 3-iodo-1-methyl-4-nitro-1H-pyrazole. The protocol herein is synthesized from established methodologies for structurally related pyrazoles and electron-deficient heteroaromatics, offering a well-reasoned starting point for researchers. We will delve into the mechanistic considerations specific to this substrate, provide a step-by-step experimental protocol, and discuss key parameters and troubleshooting strategies.
The primary challenge in the Suzuki-Miyaura coupling of this compound arises from its electronic nature. The pyrazole ring itself can act as a ligand to the palladium catalyst, potentially leading to catalyst inhibition.[2] Furthermore, the strong electron-withdrawing effect of the nitro group at the C4 position significantly influences the reactivity of the C3-iodine bond, making the oxidative addition step of the catalytic cycle generally more facile.[3] However, this electron deficiency can also increase the susceptibility to side reactions if the reaction conditions are not carefully controlled.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) coupling partner is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Recommended Protocol
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific coupling partners. A microwave-assisted approach is also presented as an effective method for accelerating the reaction.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | |
| Arylboronic Acid | ≥97% | Commercially available | |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercially available | Air-sensitive, handle under inert atmosphere. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially available | Should be finely powdered and dried before use. |
| 1,2-Dimethoxyethane (DME) | Anhydrous | Commercially available | |
| Water | Deionized | In-house | |
| Ethyl Acetate | ACS Grade | Commercially available | For workup. |
| Saturated Sodium Bicarbonate Solution | In-house | For workup. | |
| Brine | In-house | For workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available | For drying. | |
| Celite® | Commercially available | For filtration. |
Experimental Procedure: Microwave-Assisted Synthesis
-
Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 0.5 mmol, 133.5 mg).
-
Addition of Coupling Partner: Add the desired arylboronic acid (1.0 - 1.2 equiv., e.g., 0.5 - 0.6 mmol).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) (3 mL) and deionized water (1.2 mL).
-
Inert Atmosphere: Purge the vial with a stream of nitrogen or argon for 5-10 minutes.
-
Catalyst and Base Addition: Under the inert atmosphere, add cesium carbonate (Cs₂CO₃) (2.5 equiv., e.g., 1.25 mmol, 407 mg) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%, e.g., 0.01 mmol, 11.6 mg).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 90°C for 10-20 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1-methyl-4-nitro-1H-pyrazole.
Key Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table outlines key parameters and provides guidance for optimization.
| Parameter | Recommended Condition | Rationale and Optimization Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2 mol%) | A reliable and commercially available Pd(0) source. For challenging couplings, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands such as XPhos or SPhos, often in the form of pre-catalysts (e.g., XPhos Pd G2), which can improve catalyst stability and activity.[2][6] |
| Base | Cs₂CO₃ (2.5 equiv.) | Cesium carbonate is a strong, yet relatively mild base that is highly effective in promoting transmetalation. Other bases such as K₂CO₃ or K₃PO₄ can also be effective, though they may require higher temperatures or longer reaction times.[2][7] |
| Solvent System | DME/Water (2.5:1 v/v) | This mixed solvent system provides good solubility for both the organic substrates and the inorganic base. Other solvent systems like dioxane/water or THF/water can also be employed.[2][5] The water component is crucial for the activation of the boronic acid by the base. |
| Temperature | 90°C (Microwave) | Microwave irradiation can significantly accelerate the reaction rate. For conventional heating, temperatures in the range of 80-110°C are typical. |
| Boronic Acid Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the boronic acid can help to drive the reaction to completion, but a large excess should be avoided to prevent homo-coupling side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium catalyst has not been deactivated by exposure to air. Use a fresh batch or a more robust pre-catalyst. |
| Insufficiently active base | Use a freshly opened, finely powdered, and anhydrous base. Consider switching to a stronger base if necessary. | |
| Low reaction temperature | Increase the reaction temperature or switch to microwave heating. | |
| Formation of Side Products | Protodeboronation of boronic acid | Ensure the reaction is performed under a strictly inert atmosphere. Minimize reaction time. |
| Homo-coupling of boronic acid | Reduce the stoichiometry of the boronic acid. | |
| Dehalogenation of the starting material | This can be promoted by impurities in the solvent or base. Ensure high-purity reagents are used. | |
| Difficulty in Purification | Residual palladium catalyst | Filter the reaction mixture through a pad of Celite® before concentration. Consider using a palladium scavenger if necessary. |
| Close-eluting impurities | Optimize the mobile phase for flash chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 3-aryl-1-methyl-4-nitro-1H-pyrazoles. The protocol and guidelines presented here provide a solid foundation for researchers to successfully perform this transformation. By understanding the underlying mechanism and carefully controlling the reaction parameters, a wide range of valuable compounds can be accessed efficiently and in high yields, facilitating advancements in medicinal chemistry and drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 3-iodo-1-methyl-4-nitro-1H-pyrazole for Kinase Inhibitor Design
Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology and immunology.[1] The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as Crizotinib, Ruxolitinib, and Encorafenib.[2] Its prevalence is due to its ability to act as a versatile hinge-binding motif, engaging in crucial hydrogen bond interactions within the ATP-binding site of various kinases. The strategic functionalization of the pyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide focuses on the utility of 3-iodo-1-methyl-4-nitro-1H-pyrazole as a strategic starting material for the rapid generation of diverse kinase inhibitor libraries. This molecule is endowed with three key features for medicinal chemistry exploration:
-
A Versatile Iodo Handle: The iodine atom at the 3-position serves as an excellent electrophilic partner for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties.[3]
-
An Electron-Withdrawing Nitro Group: The nitro group at the 4-position significantly influences the electronic properties of the pyrazole ring and can participate in key interactions within the kinase active site.[4][5] Furthermore, it can be chemically reduced to an amino group, providing a vector for further chemical elaboration.
-
A Stable N-Methyl Group: The methyl group at the N1 position prevents potential complications arising from N-H acidity and tautomerization, simplifying synthetic strategies and interpretation of structure-activity relationships (SAR).
This document provides a comprehensive overview of the synthetic utility of this compound and detailed protocols for its application in the design and synthesis of novel kinase inhibitors.
Strategic Derivatization of the this compound Scaffold
The core strategy revolves around the sequential modification of the iodo and nitro functionalities to generate a library of diverse chemical entities for biological screening. The iodine atom provides the primary handle for introducing substituents that can occupy the hydrophobic regions of the ATP-binding pocket, while the nitro group can be retained for its electronic effects or transformed into an amino group to explore additional hydrogen bonding interactions or serve as an attachment point for further side chains.
Diagram: Synthetic Strategy Workflow
Caption: A generalized workflow for the derivatization of this compound.
Protocols for Scaffold Elaboration
The following protocols provide detailed, step-by-step methodologies for the key chemical transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors.[6]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and water (4:1 v/v)
-
Microwave vial or sealed tube
Procedure:
-
To a microwave vial, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₂CO₃ (3.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Heat the reaction mixture in a microwave reactor at 90-120°C for 10-30 minutes, or alternatively, heat in a sealed tube at 90°C for 6-12 hours with conventional heating.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / SPhos | A versatile and efficient catalyst system for the coupling of aryl halides with boronic acids. |
| Base | K₂CO₃ | A moderately strong base suitable for activating the boronic acid. |
| Solvent | 1,4-Dioxane / Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90-120°C | Provides sufficient energy to drive the catalytic cycle. |
Table 1: Key parameters for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Sonogashira Coupling for Alkynyl-Pyrazole Synthesis
The introduction of an alkynyl linker can provide rigidity and access to different regions of the kinase active site. The Sonogashira coupling is the premier method for this transformation.[7][8]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous DMF or THF, followed by TEA (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Heat the reaction mixture to 50-80°C and monitor by TLC.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reduction of the Nitro Group to an Amine
The transformation of the nitro group to an amine opens up a new avenue for derivatization, allowing for the introduction of functionalities that can act as hydrogen bond donors or serve as a handle for amide coupling. Several methods can be employed for this reduction, with tin(II) chloride or iron powder being effective and compatible with many functional groups.[9][10]
Materials:
-
3-Substituted-4-nitro-1-methyl-1H-pyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) or Iron powder (5 equivalents)
-
Concentrated hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) or a mixture of EtOH and water
Procedure (using SnCl₂):
-
Dissolve the 3-substituted-4-nitro-1-methyl-1H-pyrazole in ethanol.
-
Add SnCl₂·2H₂O (5 equiv) to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting amine by column chromatography or recrystallization.
Biological Evaluation of Synthesized Inhibitors
Once a library of compounds has been synthesized, a systematic biological evaluation is necessary to determine their potential as kinase inhibitors.
Diagram: Kinase Inhibitor Evaluation Workflow
Caption: A typical cascade for the biological evaluation of newly synthesized kinase inhibitors.
Protocol 4: In Vitro Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is a common platform that measures ADP production, which is proportional to kinase activity.[11]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO control.
-
Add the kinase in kinase assay buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Kinase Target | Compound X IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
Table 2: Example data presentation for in vitro kinase activity assays. Staurosporine is a non-selective kinase inhibitor used as a positive control.[11]
Protocol 5: Cellular Target Engagement Assay (NanoBRET™)
It is crucial to confirm that a compound engages its intended target within the complex environment of a living cell.[7] The NanoBRET™ Target Engagement Assay is a widely used method for this purpose.[4][5]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Vector encoding the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET® fluorescent tracer specific for the kinase
-
Synthesized inhibitor compounds
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Nano-Glo® Substrate
Procedure:
-
Cell Preparation: Transfect HEK293 cells with the kinase-NanoLuc® fusion vector and plate them in a white, 96-well plate.
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor compounds in Opti-MEM®.
-
Add the NanoBRET® tracer to the diluted compounds.
-
Remove the culture medium from the cells and add the compound/tracer mixture.
-
Incubate the plate for 2 hours in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate detection reagent.
-
Add the detection reagent to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET® ratio (acceptor emission / donor emission).
-
Plot the NanoBRET® ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular EC₅₀ value.
-
Conclusion and Future Directions
This compound represents a highly versatile and strategically valuable starting material for the development of novel kinase inhibitors. Its functional handles allow for the systematic and efficient exploration of chemical space around the privileged pyrazole scaffold. The protocols outlined in this guide provide a robust framework for the synthesis of diverse compound libraries and their subsequent biological evaluation. By combining targeted synthesis with quantitative biochemical and cellular assays, researchers can effectively leverage this building block to identify and optimize potent and selective kinase inhibitors for a range of therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 3-Iodo-1-methyl-4-nitro-1H-pyrazole for Structure-Activity Relationship (SAR) Studies
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3][4] This guide provides an in-depth exploration of the 3-iodo-1-methyl-4-nitro-1H-pyrazole core, a highly versatile and strategically functionalized starting material for constructing diverse chemical libraries aimed at Structure-Activity Relationship (SAR) studies. We detail robust, field-proven protocols for derivatization via palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices, from ligand and base selection to reaction conditions, is elucidated to empower researchers in drug discovery to rationally design and synthesize novel pyrazole derivatives for lead optimization.
Introduction: The Strategic Value of the 3-Iodo-4-nitro-pyrazole Scaffold
In the landscape of drug discovery, the pyrazole scaffold's value is undisputed, forming the core of drugs ranging from anti-inflammatories to kinase inhibitors.[2][5] The this compound building block is particularly valuable for SAR exploration due to its orthogonal reactivity.
-
The C3-Iodo Group: The carbon-iodine bond is an exceptionally effective handle for modern synthetic chemistry. Its reactivity profile makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the controlled introduction of diverse carbon and nitrogen-based substituents.[6]
-
The C4-Nitro Group: As a potent electron-withdrawing group, the nitro moiety serves a dual purpose. Firstly, it significantly modulates the electronic properties of the pyrazole ring, which can be crucial for target engagement. Secondly, it activates the heterocyclic core for Nucleophilic Aromatic Substitution (SNAr) reactions, providing an alternative vector for derivatization.[7][8][9]
This combination of functionalities enables a systematic and multi-directional exploration of the chemical space surrounding the pyrazole core, which is the fundamental principle of a successful SAR campaign.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive troubleshooting resource for the synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole, a key building block in medicinal chemistry. We will delve into common experimental challenges, offering scientifically-grounded solutions and detailed protocols to enhance your synthetic success.
Introduction: The Synthetic Landscape
The synthesis of this compound is most commonly achieved through the electrophilic iodination of its precursor, 1-methyl-4-nitro-1H-pyrazole. This reaction, while conceptually straightforward, is often plagued by issues of regioselectivity, incomplete conversion, and purification difficulties. Understanding the interplay of electronic effects within the pyrazole ring is paramount to mastering this synthesis. The electron-withdrawing nitro group at the 4-position deactivates the adjacent C5 position, thereby directing the electrophilic iodine to the C3 position. However, reaction conditions must be finely tuned to achieve the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most effective iodinating agents for this synthesis?
A1: A variety of iodinating agents can be employed, with N-iodosuccinimide (NIS) being a common choice due to its ease of handling and reactivity.[1] Other effective reagents include molecular iodine (I₂) in the presence of an oxidant like ceric ammonium nitrate (CAN) or hydrogen peroxide.[2][3] The choice of agent can influence reaction kinetics and the side product profile.
Q2: How critical is temperature control in this reaction?
A2: Temperature control is a critical parameter. While some protocols suggest running the reaction at room temperature, gentle heating to 50-100 °C is often necessary to drive the reaction to completion in a reasonable timeframe.[3] However, excessive heat can lead to decomposition and the formation of unwanted byproducts. Careful monitoring by TLC or LC-MS is essential to determine the optimal temperature for your specific setup.
Q3: What are the primary side products, and how can they be minimized?
A3: The most common side product is unreacted starting material. Over-iodination, resulting in di- or tri-iodinated pyrazoles, can also occur, particularly if the pyrazole ring is highly activated.[4] Additionally, if the substrate contains other electron-rich aromatic groups, unintended iodination at those positions is possible.[4] To minimize side products, it is crucial to use the correct stoichiometry of reagents and to monitor the reaction closely to avoid prolonged reaction times.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Symptoms:
-
TLC/LC-MS analysis indicates a high proportion of unreacted 1-methyl-4-nitro-1H-pyrazole.
-
The isolated yield of this compound is significantly below expectations.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Incomplete Reaction | The iodination reaction may be too slow under the current conditions. | Adjust reaction time, temperature, or reagent stoichiometry to ensure complete conversion.[4] |
| Suboptimal Reagent Stoichiometry | The molar ratio of the starting material to the iodinating agent and any oxidant is critical for driving the reaction to completion. | A common starting point is a 1:1.0-1.3 molar ratio of the pyrazole to iodine.[5] |
| Incorrect pH during Workup | The product's solubility can be pH-dependent. | During the workup, adjust the pH to a neutral or slightly basic range (pH 6-8) to facilitate product precipitation and minimize its loss to the aqueous phase.[5] |
| Inadequate Temperature Control | Low temperatures can lead to a sluggish reaction, while excessively high temperatures can cause decomposition. | A typical temperature range for this type of iodination is 50-100 °C.[5] |
Issue 2: Formation of a Complex, Inseparable Mixture
Symptoms:
-
Multiple spots are observed on the TLC plate, making purification by column chromatography difficult.
-
NMR analysis reveals a complex mixture of products.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Unstable Functional Groups | The substrate may contain functional groups that are not stable under the reaction conditions. | Consider a different iodination protocol with milder conditions.[4] |
| Over-iodination | The pyrazole ring, if highly activated, can be susceptible to further iodination. | Use a less reactive iodinating agent or milder reaction conditions (e.g., lower temperature, shorter reaction time).[4] |
| Iodination at an Unintended Position | Electron-rich aromatic substituents on the pyrazole can also undergo electrophilic iodination. | Employ a more regioselective iodination method or consider using a protecting group on the susceptible aromatic ring.[4] |
Issue 3: Difficulties in Product Purification
Symptoms:
-
The product co-elutes with impurities during column chromatography.
-
The final product is colored, indicating the presence of trace impurities.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Similar Polarity of Product and Impurities | Regioisomers and other side products can have very similar polarities to the desired product. | Experiment with different solvent systems for column chromatography to optimize separation. For basic pyrazoles, consider deactivating the silica gel with triethylamine or using neutral alumina.[6] |
| Colored Impurities | Trace impurities or degradation products can impart color to the final product. | Dissolve the compound in a suitable organic solvent and treat with a small amount of activated charcoal. Filter the mixture through celite to remove the charcoal and then recrystallize the product.[6] |
| Product is an Oil | Residual solvent or impurities can lower the melting point of the product. | Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by a high-vacuum pump.[6] |
Experimental Protocols & Visualizations
Protocol: Iodination using Iodine and an Oxidant
This protocol is a general guideline and may require optimization for your specific substrate and laboratory conditions.
Materials:
-
1-methyl-4-nitro-1H-pyrazole
-
Iodine (I₂)
-
Oxidant (e.g., hydrogen peroxide, nitric acid)
-
Solvent (e.g., acetonitrile)
-
Alkali solution (e.g., sodium hydroxide solution)
Procedure:
-
Mix 1-methyl-4-nitro-1H-pyrazole and iodine in the reaction solvent.
-
Heat the mixture to 40-80 °C.[3]
-
Dropwise, add an aqueous solution of the oxidant to initiate the iodination reaction.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, add an alkali solution to adjust the pH of the mixture to 5-9.[3]
-
Cool the solution to induce crystallization.
-
Collect the light yellow crystals of this compound by filtration.
Workflow for Troubleshooting Low Yield
Caption: A stepwise approach to troubleshooting low product yield.
Decision Tree for Purification Challenges
Caption: A decision-making guide for common purification problems.
References
- 1. sciforum.net [sciforum.net]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Nitro-Substituted Aryl Halides
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with nitro-substituted aryl halides. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges with these electron-deficient substrates. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and frequently asked questions, grounded in mechanistic principles and field-proven insights.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low to No Product Yield
You've set up your Suzuki-Miyaura, Buchwald-Hartwig, or Heck reaction with a nitro-substituted aryl halide, but the desired product is either absent or in minimal quantities.
Possible Cause A: Inefficient Oxidative Addition
The carbon-halogen bond in nitro-substituted aryl halides is activated towards oxidative addition due to the electron-withdrawing nature of the nitro group.[1] However, issues can still arise. For aryl chlorides, the C-Cl bond is inherently strong, making oxidative addition the rate-limiting step.[2]
Solutions:
-
Ligand Choice is Critical: For challenging substrates like nitro-substituted aryl chlorides, standard ligands like triphenylphosphine may be ineffective.[3] Switch to bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5][6] These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.[7]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition, especially with aryl chlorides.[5][6]
-
Consider a More Active Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, consider using a pre-catalyst like a G3 or G4 Buchwald pre-catalyst, which readily forms the active catalyst.[6][8]
Possible Cause B: Catalyst Decomposition
The formation of a black precipitate, known as "palladium black," is a common sign of catalyst decomposition.[9] This can be triggered by impurities, incorrect solvent choice, or inappropriate temperatures.[9] The nitro group itself can also act as an oxidant towards low-valent transition metals, leading to catalyst deactivation.[1]
Solutions:
-
Ensure Reagent Purity: Use fresh, high-purity reagents and solvents. Impurities in amines, for example, can poison the catalyst.[8][9]
-
Proper Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst oxidation and unwanted side reactions like the Glaser homocoupling in Sonogashira reactions.[9]
-
Ligand Selection: Certain bulky ligands, like BrettPhos, have been shown to be particularly effective in preventing catalyst deactivation in couplings involving nitroarenes.[4][10]
Possible Cause C: Unproductive Side Reactions
The primary competing pathway is often hydrodehalogenation, where the aryl halide is reduced to the corresponding arene.[11][12] This is particularly problematic in reactions that generate palladium hydride species.[11][12]
Solutions:
-
Base Optimization: Avoid strong alkoxide bases if hydrodehalogenation is a major issue. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.[5]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene, as protic solvents can be a source of protons leading to dehalogenation.[5]
-
Bimetallic Systems: For certain reactions like Buchwald-Hartwig aminations, a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been developed to suppress the hydrodehalogenation pathway by promoting the desired amination.[11][12]
Issue 2: Formation of Impurities and Byproducts
Your reaction yields a mixture of products, complicating purification and reducing the yield of the desired compound.
Possible Cause A: Homocoupling of the Coupling Partner
In Suzuki-Miyaura reactions, you might observe significant formation of biaryl products from the homocoupling of your boronic acid. In Sonogashira couplings, the terminal alkyne can undergo Glaser homocoupling.[9]
Solutions:
-
Control Stoichiometry: Use a slight excess of the boronic acid or alkyne, but avoid a large excess which can favor homocoupling.
-
Copper-Free Sonogashira: To avoid Glaser coupling, consider a copper-free Sonogashira protocol. These reactions may require specific ligands or conditions to proceed efficiently.[9]
-
Rigorous Degassing: Oxygen promotes homocoupling, so ensure your reaction setup is thoroughly deoxygenated.[9]
Possible Cause B: Reactions Involving the Nitro Group
The nitro group itself can be susceptible to reduction under certain cross-coupling conditions, especially if a hydride source is present.
Solutions:
-
Careful Choice of Reagents: Be mindful of reagents that can act as reducing agents. For example, in reductive Heck reactions, a hydride source like formate is intentionally added.[13]
-
Domino Reactions: In some cases, the nitro group is intentionally reduced in situ to an amine, which then participates in a subsequent C-N coupling. These domino reactions require specific catalytic systems, such as a Ni/Pd bimetallic catalyst with a reducing agent like NaBH₄.[14]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst and condition selection for cross-coupling with nitro-substituted aryl halides.
Q1: Which cross-coupling reaction is generally best for C-C bond formation with a bromo-nitrobenzene substrate?
For C-C bond formation, Suzuki-Miyaura and Stille couplings are generally robust choices for nitro-substituted aryl halides.[15] The oxidative addition step is facile for these electron-deficient substrates.[15] The choice between them often comes down to the availability and stability of the organometallic coupling partner.[15] Suzuki couplings are often preferred due to the lower toxicity and higher stability of boronic acids compared to the organotin reagents used in Stille couplings.[15][16]
Q2: What are the key considerations when choosing a ligand for coupling with a nitro-substituted aryl halide?
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient substrates like nitro-substituted aryl halides, especially chlorides, bulky and electron-rich ligands are paramount.[4][5]
-
Buchwald's Biaryl Phosphine Ligands (e.g., SPhos, XPhos, BrettPhos): These are often the first choice. Their steric bulk promotes the formation of the highly active 14-electron monoligated Pd(0) species, which is crucial for the difficult oxidative addition of aryl chlorides.[4][10] BrettPhos, in particular, has shown exceptional performance in couplings involving nitroarenes.[4][10]
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable complexes with palladium, making them highly effective for cross-coupling reactions of aryl chlorides.[17]
Q3: Can I perform a Buchwald-Hartwig amination directly with a nitroarene instead of a nitro-substituted aryl halide?
Yes, recent advances have made this possible. Traditionally, the Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide.[18][19] However, methods have been developed for the direct C-N cross-coupling of nitroarenes with aryl halides, where the nitro group is reduced in situ to an amine.[11][12] This offers a more step-economic route to arylamines.[11] A bimetallic Pd-Cu nanocatalyst in an aqueous micellar system has been shown to be effective for this transformation.[11][12]
Q4: My Sonogashira coupling with a nitro-substituted aryl bromide is sluggish. What should I try first?
Sluggish Sonogashira reactions with aryl bromides are often limited by the oxidative addition step.[20]
-
Increase the Temperature: This is often the most effective first step.[20]
-
Check Your Catalyst and Co-catalyst: Ensure your palladium catalyst and copper(I) iodide co-catalyst are fresh and active.[9]
-
Solvent and Base: A polar aprotic solvent like DMF or THF is typically used, with an amine base such as triethylamine or diisopropylamine.[6][9] Ensure the base is dry and in sufficient excess.[9]
-
Ligand: If the reaction is still not proceeding, consider a more active ligand system, such as one involving P(t-Bu)₃.[6]
The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[9][21]
Q5: Are ligand-free conditions a viable option for these substrates?
Ligand-free conditions can be successful, particularly for Suzuki-Miyaura reactions with activated aryl halides like nitro-substituted ones.[16] In these systems, Pd(0) complexes are often generated in situ from a precursor like Pd(OAc)₂.[16] For example, the cross-coupling of 4-chloronitrobenzene with phenylboronic acid has been achieved with a low loading of Pd(OAc)₂ at high temperatures.[16] Heterogeneous catalysts like palladium on carbon (Pd/C) have also been used effectively.[16] However, for more challenging couplings or when high efficiency is required, a well-chosen ligand is generally recommended.
Section 3: Data & Protocols
Table 1: Recommended Catalyst Systems for Common Cross-Couplings with Nitro-Aryl Halides
| Coupling Reaction | Substrate | Recommended Catalyst/Pre-catalyst | Recommended Ligand | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Nitro-Aryl Chloride | Pd(OAc)₂ or XPhos Pd G3 | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 100-120 |
| Suzuki-Miyaura | Nitro-Aryl Bromide | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | PPh₃, dppf | K₂CO₃, Na₂CO₃ | Toluene/H₂O, DMF | 80-110 |
| Buchwald-Hartwig | Nitro-Aryl Chloride | Pd₂(dba)₃ or RuPhos Pd G3 | RuPhos, XPhos | NaOtBu, LHMDS | Toluene, Dioxane | 90-120 |
| Heck | Nitro-Aryl Bromide/Iodide | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | 80-120 |
| Sonogashira | Nitro-Aryl Bromide | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, DIPA | THF, DMF | 50-100 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloronitrobenzene
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
4-Chloronitrobenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloronitrobenzene, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Section 4: Visualizing the Process
Catalyst Selection Workflow
This diagram outlines a decision-making process for selecting a catalyst system for cross-coupling with nitro-substituted aryl halides.
Troubleshooting Flowchart: Low Yield
This flowchart provides a step-by-step guide to diagnosing and solving low yield issues.
References
- 1. youtube.com [youtube.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Recent progress in transition metal catalyzed cross coupling of nitroarenes [ccspublishing.org.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 12. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 13. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. reddit.com [reddit.com]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Navigating Steric Hindrance in Tetrasubstituted Pyrazole Synthesis
Welcome to the technical support center dedicated to the intricate challenge of synthesizing tetrasubstituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter steric hindrance as a significant barrier to achieving desired yields and regioselectivity. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring that every piece of advice is part of a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form a 1,3,4,5-tetrasubstituted pyrazole is giving low yields, and I suspect steric hindrance from my bulky substituents. How can I improve the reaction efficiency?
A1: Low yields in the synthesis of sterically demanding tetrasubstituted pyrazoles are a common challenge. The steric bulk of substituents can impede the necessary bond formations during cyclization. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Synthetic Strategy:
The classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be problematic with bulky groups, often leading to a mixture of regioisomers and low yields.[1] Consider alternative, more robust methods that are less sensitive to steric effects.
-
Multi-component Reactions (MCRs): These reactions, where multiple starting materials react in a single step, can be highly efficient. For instance, a one-pot, three-component reaction involving an aromatic aldehyde, tosylhydrazine, and a terminal alkyne has been shown to tolerate sterically hindered substrates.[2]
-
Catalytic Approaches: The use of specific catalysts can lower the activation energy of the reaction, making it more favorable even with bulky substituents.
-
Metal-free Catalysis: Rongalite (sodium hydroxymethanesulfinate) has been successfully used to catalyze a three-component radical annulation to form polysubstituted pyrazoles.[3]
-
Copper Catalysis: Copper-catalyzed reactions of phenylhydrazones with dialkyl acetylenedicarboxylates have proven effective for synthesizing polysubstituted pyrazoles.[2][4]
-
Nickel Catalysis: Commercially available Ni(0) complexes can catalyze the transformation of isoxazoles into pyrazoles, offering another pathway to substituted pyrazoles.[2]
-
2. Optimize Reaction Conditions:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence reaction rates. For reactions involving charged intermediates, polar aprotic solvents like DMF or DMSO can be beneficial. In some cases, less conventional solvents like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity and yields.[5]
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Microwave irradiation is a powerful tool for this, often leading to significantly shorter reaction times and higher yields.[6]
-
Catalyst and Reagent Loading: Carefully titrate the amounts of your catalyst and reagents. An excess of one reagent may not always lead to a higher yield and can complicate purification.
3. Structural Modification of Starting Materials:
If possible, consider if a less sterically demanding precursor could be used that can be modified post-synthesis. However, this is often not a viable option when the bulky group is a key feature of the target molecule.
Below is a troubleshooting workflow to guide your experimental design:
Caption: Troubleshooting workflow for low yields.
Q2: I am attempting a regioselective synthesis of a 1,3,5-trisubstituted or 1,3,4,5-tetrasubstituted pyrazole, but I am getting a mixture of regioisomers. How can I control the regioselectivity, especially with bulky substituents?
A2: Achieving high regioselectivity is a common hurdle, particularly when steric and electronic factors are in competition. The presence of bulky substituents can exacerbate this issue.[7]
1. Understanding the Root Cause:
In many pyrazole syntheses, such as the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine, two different nucleophilic attacks can occur, leading to two regioisomers.[6][8] The regiochemical outcome is determined by the relative reactivity of the two electrophilic centers and the nucleophilicity of the hydrazine nitrogens.
2. Strategies for Regiocontrol:
-
Exploit Electronic Effects: Introduce strong electron-withdrawing or electron-donating groups on your starting materials to create a significant electronic bias. This can direct the initial nucleophilic attack to a specific carbon center.[9]
-
Strategic Use of Steric Hindrance: While steric hindrance is the problem, it can also be the solution. A very bulky substituent on the 1,3-dicarbonyl precursor can shield one of the carbonyl groups, favoring attack at the less hindered position.[10]
-
Advanced Synthetic Methods:
-
Reaction of N-Arylhydrazones with Nitroolefins: This method has been shown to provide excellent regioselectivity for the synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. The regioselectivity is governed by the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[5] Two effective protocols have been developed: thermal conditions in ethylene glycol and an acid-assisted reaction in TFE/TFA.[5]
-
Eliminative Nitrilimine-Alkene 1,3-Dipolar Cycloaddition (ENAC): This approach, using enaminones and in situ generated nitrilimines, has demonstrated high regioselectivity in the synthesis of fully substituted pyrazoles.[11]
-
3. Reaction Condition Optimization for Regioselectivity:
| Parameter | Recommendation | Rationale | Reference |
| Solvent | Fluorinated alcohols (e.g., TFE) | Can significantly enhance regioselectivity. | [5] |
| pH | Acidic or basic conditions | Can favor the formation of one regioisomer over the other. | [1] |
| Catalyst | Lewis acids (e.g., LiClO4) or metal catalysts (e.g., AgOTf) | Can promote specific reaction pathways, leading to higher regioselectivity. | [8] |
Below is a decision-making diagram for improving regioselectivity:
Caption: Decision-making for regioselectivity control.
Q3: My starting materials are unreactive under standard conditions, likely due to bulky substituents. What modifications can I make to my protocol?
A3: Unreactive starting materials are a clear indication that the activation energy for the reaction is too high, often due to steric hindrance. Here are some effective strategies to overcome this:
1. Increase Reaction Energetics:
-
Microwave-Assisted Synthesis: As mentioned before, microwave irradiation can dramatically accelerate reactions by efficiently heating the solvent and reactants. This is particularly useful for sluggish reactions involving sterically hindered substrates.[6][12]
-
High-Pressure Conditions: While less common in standard laboratory settings, applying high pressure can force molecules closer together, overcoming steric repulsion and promoting bond formation.
2. Use More Reactive Intermediates:
-
In Situ Generation of Reactive Species: Some synthetic routes involve the in situ formation of highly reactive intermediates. For example, the generation of nitrilimines from hydrazonyl chlorides for 1,3-dipolar cycloaddition creates a highly reactive species that can readily react with a dipolarophile.[6][11]
-
Conversion to More Reactive Precursors: Consider converting a less reactive functional group into a more reactive one. For example, a ketone can be converted to a more reactive enamine or enol ether.
3. Catalyst Selection for Activation:
-
Lewis Acid Catalysis: Lewis acids can activate carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack.
-
Transition Metal Catalysis: Transition metals can facilitate reactions through various catalytic cycles, often enabling transformations that are not possible under thermal conditions. For example, palladium catalysts are effective in cross-coupling reactions to introduce substituents onto the pyrazole ring.[13]
Experimental Protocol: Microwave-Assisted Synthesis of Tetrasubstituted Pyrazoles
This is a general protocol that should be optimized for your specific substrates.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine your 1,3-dicarbonyl compound (1 mmol), substituted hydrazine (1.1 mmol), and a suitable solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition (if applicable): Add your chosen catalyst (e.g., a few drops of acetic acid or a Lewis acid).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chim.it [chim.it]
- 13. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Regioselectivity issues in the synthesis of substituted pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding one of the most common challenges in this field: controlling regioselectivity. Here, we dissect the underlying principles of pyrazole formation and offer practical, field-proven solutions to steer your synthesis toward the desired isomeric product.
Section 1: Understanding the Core Problem: Regioselectivity in Pyrazole Synthesis
The Knorr pyrazole synthesis and related methods, which typically involve the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, are workhorse reactions in medicinal chemistry.[1][2][3] However, when an unsymmetrical 1,3-dicarbonyl is used, the reaction can lead to two distinct regioisomers, often with similar physical properties that make separation challenging and costly.[4][5][6] Understanding the factors that dictate the regiochemical outcome is the first step toward mastering this synthesis.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding regioselectivity in pyrazole synthesis.
Q1: What exactly is "regioselectivity" in the context of pyrazole synthesis?
A1: Regioselectivity refers to the preference for one direction of bond-making over another when multiple possibilities exist. In the synthesis of substituted pyrazoles from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two constitutional isomers can be formed.[5] This is because the substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups. The initial nucleophilic attack can occur at either carbonyl, leading to two different reaction pathways and, consequently, two different pyrazole regioisomers (e.g., 1,3,5- and 1,3,4-trisubstituted products).[1][5] Controlling which isomer is preferentially formed is the essence of achieving high regioselectivity.
Q2: What are the primary factors that influence the regiochemical outcome of my pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate interplay of several factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups (e.g., -CF₃) will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2][5]
-
Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl and on the substituted hydrazine can significantly influence the reaction. A bulky substituent on either reactant will generally direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.[1][5][7]
-
Reaction Conditions: This is often the most critical and tunable set of parameters. Solvent, temperature, and pH can dramatically alter the regiochemical outcome.[5][8] For instance, acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral conditions.[5]
Q3: How does the nature of the hydrazine substituent affect the reaction?
A3: The substituent on the hydrazine (e.g., alkyl vs. aryl) modifies the nucleophilicity of the two nitrogen atoms. In methylhydrazine, the methyl group is electron-donating, making the substituted nitrogen more nucleophilic. Conversely, in phenylhydrazine, the phenyl group is electron-withdrawing, rendering the unsubstituted -NH₂ group more nucleophilic.[8][9] This difference in nucleophilicity dictates which nitrogen atom preferentially attacks the more electrophilic carbonyl carbon of the dicarbonyl compound.
Section 3: Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-and-solution framework for common regioselectivity issues encountered during pyrazole synthesis.
Scenario 1: My reaction is producing an inseparable mixture of regioisomers. How can I improve the selectivity?
This is a classic problem in pyrazole synthesis. Here’s a systematic approach to troubleshoot and optimize your reaction for a single regioisomer.
Troubleshooting Workflow:
Caption: A stepwise troubleshooting workflow for improving regioselectivity.
Detailed Solutions:
-
Solution 1.1: Leverage Solvent Effects. The choice of solvent can have a profound impact on regioselectivity.
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of traditional solvents like ethanol can dramatically increase regioselectivity.[8][10] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a cleaner reaction.[8]
-
Aprotic Dipolar Solvents: For reactions with aryl hydrazines, aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can provide better results than polar protic solvents.[2][11]
-
-
Solution 1.2: Control the Reaction pH. The acidity of the reaction medium is a powerful tool for controlling which regioisomer is formed.
-
Acidic Conditions: Adding a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can alter the course of the reaction.[2][8] In some cases, this can lead to a reversal of selectivity compared to neutral conditions.
-
Hydrazine Salts: Using the hydrochloride salt of the hydrazine can also be an effective strategy to control regioselectivity, particularly with arylhydrazines.[6]
-
Scenario 2: I am trying to synthesize a 1,5-disubstituted pyrazole, but the 1,3-isomer is the major product. How can I reverse the selectivity?
This is a common challenge when the electronic and steric preferences favor the formation of the 1,3-isomer.
-
Solution 2.1: Utilize Free Hydrazine vs. Hydrazine Salt. For certain substrates, such as trichloromethyl enones, the choice between using a free arylhydrazine and its hydrochloride salt can completely switch the regioselectivity. The free hydrazine can lead exclusively to the 1,5-regioisomer, while the hydrochloride salt yields the 1,3-regioisomer.[6]
-
Solution 2.2: Alternative Synthetic Routes. If modifying the Knorr synthesis conditions is not fruitful, consider alternative precursors. For example, the reaction of acetylenic ketones with substituted hydrazines can provide a highly regioselective route to 1,3,5-substituted pyrazoles.[4]
Section 4: Data-Driven Insights
The following table summarizes the effect of solvent on the regioisomeric ratio in the reaction of various unsymmetrical 1,3-dicarbonyls with substituted hydrazines, illustrating the powerful influence of fluorinated solvents.
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Regioisomer Ratio (A:B)¹ | Reference |
| R¹=CF₃, R²=2-Furyl | Methylhydrazine | EtOH | 65:35 | [8] |
| R¹=CF₃, R²=2-Furyl | Methylhydrazine | TFE | 85:15 | [8] |
| R¹=CF₃, R²=2-Furyl | Methylhydrazine | HFIP | 97:3 | [8] |
| R¹=CF₃, R²=Phenyl | Phenylhydrazine | EtOH | 70:30 | [8] |
| R¹=CF₃, R²=Phenyl | Phenylhydrazine | HFIP | >99:1 | [8] |
| R¹=CH₃, R²=Phenyl | Methylhydrazine | EtOH | 55:45 | [1] |
| R¹=CH₃, R²=Phenyl | Methylhydrazine | TFE | 80:20 | [1] |
¹Isomer A has the N-substituent adjacent to R¹, while Isomer B has it adjacent to R².
Section 5: Experimental Protocols
Protocol 5.1: General Procedure for High-Regioselectivity Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a general guideline for leveraging fluorinated solvents to achieve high regioselectivity.[1][8]
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration).
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-3 hours.
-
Work-up: Once the reaction is complete, remove the HFIP under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole regioisomer.
Protocol 5.2: Characterization of Regioisomers by NMR Spectroscopy
Unambiguous determination of the synthesized regioisomer is crucial. Nuclear Overhauser Effect (NOE) spectroscopy is a powerful technique for this purpose.
-
Sample Preparation: Prepare a standard NMR sample of the purified pyrazole in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire 1D ¹H NMR: Obtain a standard proton NMR spectrum to identify all proton signals.
-
Acquire 2D NOESY/ROESY: Perform a 2D NOESY or ROESY experiment.
-
Data Analysis: Look for through-space correlations. For a 1,5-disubstituted pyrazole, a NOE correlation should be observed between the protons of the N1-substituent and the protons of the C5-substituent.[4][12] For a 1,3-disubstituted pyrazole, the NOE will be between the N1-substituent and the C-H proton at the 5-position of the pyrazole ring.
Definitive Structural Elucidation:
For absolute confirmation of the regiochemistry, single-crystal X-ray crystallography is the gold standard.[13][14][15][16] This technique provides the precise three-dimensional arrangement of atoms in the molecule, leaving no ambiguity about the substitution pattern.[13][17]
Caption: Factors influencing the two competing pathways in pyrazole synthesis.
Section 6: Concluding Remarks
Controlling regioselectivity in substituted pyrazole synthesis is a multifaceted challenge that requires a systematic and knowledge-based approach. By carefully considering the electronic and steric properties of the substrates and, most importantly, by strategically manipulating the reaction conditions—particularly solvent and pH—researchers can effectively guide the reaction to yield the desired regioisomer. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each substrate system may require specific optimization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Reactivity of 3-iodo-1-methyl-4-nitro-1H-pyrazole
Welcome to the technical support center for 3-iodo-1-methyl-4-nitro-1H-pyrazole (Catalog No. 186298-52-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and reactivity of this versatile building block. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-proven insights to help you navigate your experiments successfully.
Introduction to this compound
This compound is a key intermediate in organic synthesis, valued for its potential in creating complex molecular architectures. The pyrazole core is a prevalent scaffold in many biologically active compounds.[1] This molecule features two key functional groups that dictate its reactivity: an iodo group at the 3-position, which is a versatile handle for cross-coupling reactions, and a nitro group at the 4-position, which significantly influences the electronic properties of the pyrazole ring.
This guide will address common challenges and questions regarding the stability of this compound under various reaction conditions and provide troubleshooting for its application in common chemical transformations.
Part 1: General Stability and Handling
This section provides an overview of the general stability of this compound and best practices for its storage and handling.
Frequently Asked Questions (FAQs) - General Stability
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The related compound, 3-iodo-1-methyl-1H-pyrazole, is known to be light-sensitive, and it is best practice to assume similar photosensitivity for the nitro-substituted analog to prevent potential degradation.[2]
Q2: Is this compound stable to air and moisture?
A2: While the pyrazole ring itself is relatively robust, prolonged exposure to air and moisture should be avoided, especially if the compound is to be used in sensitive reactions like palladium-catalyzed cross-couplings. Moisture can lead to side reactions such as protodeboronation of boronic acid partners in Suzuki couplings.[3]
Q3: What are the known incompatibilities for this compound?
A3: Based on the Safety Data Sheet for the related 3-iodo-1-methyl-1H-pyrazole, this class of compounds is incompatible with strong oxidizing agents and strong reducing agents.[4] The nitro group on the target molecule also makes it susceptible to reduction, so care should be taken to avoid unintentional reducing conditions.
Q4: My sample of this compound has developed a yellow or brownish tint. Is it still usable?
A4: Discoloration can be an indication of degradation, potentially due to the liberation of elemental iodine, a common decomposition pathway for aryl iodides, especially upon exposure to light or heat.[5] It is recommended to assess the purity of the discolored material by techniques such as NMR or LC-MS before use. If significant degradation is observed, purification by recrystallization or column chromatography may be necessary.
Part 2: Stability Under Reaction Conditions
Understanding the stability of this compound under specific reaction conditions is crucial for successful experimental outcomes.
Thermal Stability
Recommendation: When performing reactions at elevated temperatures, it is prudent to first run the reaction at a lower temperature and shorter duration to assess thermal stability. Monitor for the appearance of degradation products by TLC or LC-MS.
pH Stability
The stability of the pyrazole ring and its substituents can be influenced by pH.
-
Acidic Conditions: While the pyrazole ring is generally stable to moderately acidic conditions, strong acids could potentially lead to unforeseen side reactions.
-
Basic Conditions: Many cross-coupling reactions employ basic conditions. The nitro group on the pyrazole ring activates it towards nucleophilic aromatic substitution (SNAr).[7][8] Strong bases or nucleophiles could potentially displace the nitro group, leading to unwanted byproducts. This is a critical consideration when selecting bases for cross-coupling reactions.
Photochemical Stability
Nitroaromatic compounds are known to be susceptible to photodegradation, a process that can be enhanced in the presence of UV light and oxidizing agents like hydrogen peroxide.[3][4][9] Given that the related 3-iodo-1-methyl-1H-pyrazole is also light-sensitive, it is highly probable that this compound is also unstable to light.[2]
Recommendation: All reactions involving this compound should be protected from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
Stability in Common Solvents
The choice of solvent can impact the stability of the C-I bond. Protic solvents or those with trace impurities may facilitate de-iodination.[5] It is crucial to use high-purity, anhydrous, and degassed solvents, especially for cross-coupling reactions, to prevent both degradation of the starting material and inactivation of the catalyst.
Table 1: General Solvent Compatibility
| Solvent Class | Compatibility | Notes |
| Aprotic Polar | High | DMF, DMAc, Acetonitrile, Dioxane, THF are commonly used. Ensure they are anhydrous and degassed. |
| Aprotic Nonpolar | High | Toluene, Xylene are suitable for many cross-coupling reactions. |
| Protic | Moderate | Alcohols (e.g., Ethanol, Isopropanol) may be used, but can be a proton source leading to hydrodehalogenation. |
| Aqueous | Low to Moderate | Use with caution, as water can promote side reactions and catalyst decomposition. Often used in biphasic systems with an organic solvent. |
Part 3: Troubleshooting Guide for Cross-Coupling Reactions
The presence of both an iodo group and a strong electron-withdrawing nitro group gives this compound unique reactivity in cross-coupling reactions. The following sections provide troubleshooting guides for common palladium-catalyzed transformations.
Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause: Catalyst inhibition or deactivation. The pyrazole nitrogen can coordinate to the palladium center and hinder catalysis.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the desired catalytic cycle.[3]
-
-
Potential Cause: Inactive catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[3]
-
Solution: Use a fresh batch of catalyst or consider a pre-activated Pd(0) source.
-
-
Potential Cause: Inappropriate base. The choice of base is critical for the transmetalation step.
-
Solution: Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is anhydrous and finely ground.[3]
-
-
Potential Cause: Poor quality of boronic acid/ester. Boronic acids can degrade over time.
-
Solution: Use a fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[9]
-
Issue 2: Significant Formation of De-iodinated Byproduct (Hydrodehalogenation)
-
Potential Cause: The electron-withdrawing nitro group can make the pyrazole ring more susceptible to hydrodehalogenation.
-
Solution 1 (Ligand Choice): Switch to a more sterically hindered ligand, which can disfavor the competing reductive pathway.[9]
-
Solution 2 (Solvent Choice): Ensure the use of high-purity, anhydrous solvents. Protic solvents can be a source of protons for this side reaction.[9]
-
Solution 3 (Base Choice): The nature and strength of the base can play a role. An empirical screening of bases may be necessary.
-
Issue 3: Homocoupling of the Boronic Acid
-
Potential Cause: Presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), promoting homocoupling.[3]
-
Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3]
-
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
Issue 1: Low or No Conversion
-
Potential Cause: Catalyst inactivation due to coordination of the pyrazole nitrogen to the palladium center.
-
Solution: Similar to Suzuki coupling, consider using bulky, electron-rich phosphine ligands or NHC ligands.[10]
-
-
Potential Cause: Inactive copper co-catalyst.
-
Solution: Use a fresh source of CuI. The color of CuI should be off-white; a green or blue color indicates oxidation.
-
-
Potential Cause: Insufficiently basic conditions. The amine base is crucial for the formation of the copper acetylide.
-
Solution: Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is anhydrous. Distilling the amine base can sometimes resolve reaction failure.[10]
-
Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
-
Potential Cause: Presence of oxygen, which promotes the oxidative homocoupling of the alkyne, especially with a copper(I) co-catalyst.[10]
-
Solution 1 (Anaerobic Conditions): Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[10]
-
Solution 2 (Slow Addition): Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which favors the cross-coupling pathway.[10]
-
Solution 3 (Copper-Free Conditions): Consider using a copper-free Sonogashira protocol, which can mitigate Glaser coupling.
-
Caption: Troubleshooting workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
Issue 1: Low or No Conversion
-
Potential Cause: Aryl iodides are generally very reactive in Buchwald-Hartwig amination. If conversion is low, catalyst deactivation is a primary suspect.[11]
-
Solution: Screen different generations of Buchwald-Hartwig catalysts and ligands. Pre-catalysts are often more reliable than generating the active catalyst in situ.[12]
-
-
Potential Cause: The amine substrate may be acting as an inhibitor.
-
Solution: The choice of ligand is critical. Bulky, electron-rich ligands are often necessary to facilitate the reaction with challenging amine substrates.[12]
-
Issue 2: Formation of Side Products
-
Potential Cause: Hydrodehalogenation can compete with the amination reaction.[11]
-
Solution: Similar to Suzuki coupling, optimizing the ligand, base, and solvent can help to minimize this side reaction.
-
-
Potential Cause: Nucleophilic aromatic substitution (SNAr) of the nitro group. The basic and often nucleophilic conditions of the Buchwald-Hartwig amination could lead to displacement of the nitro group by the amine or the base.
-
Solution: Use a bulky, non-nucleophilic base (e.g., NaOtBu, LHMDS). If SNAr is a persistent issue, a milder base or lower reaction temperature should be explored.
-
Part 4: Experimental Protocols
Protocol 4.1: General Procedure for a Trial Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be required.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary). Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 3-IODO-1-METHYL-1H-PYRAZOLE CAS#: 92525-10-5 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-iodo-1-methyl-4-nitro-1H-pyrazole and 3-bromo-1-methyl-4-nitro-1H-pyrazole for Researchers in Synthetic Chemistry
For chemists engaged in the synthesis of novel molecular entities, particularly in the fields of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount. The pyrazole scaffold, a privileged heterocycle, is a common feature in a multitude of biologically active compounds. Its functionalization often relies on cross-coupling and nucleophilic substitution reactions, where the nature of the halogen substituent plays a critical role in dictating the reaction's efficiency and feasibility. This guide provides an in-depth comparison of the reactivity of two key intermediates: 3-iodo-1-methyl-4-nitro-1H-pyrazole and its bromo-analogue, 3-bromo-1-methyl-4-nitro-1H-pyrazole . This analysis is grounded in established chemical principles and supported by relevant experimental data to inform your synthetic strategy.
Introduction: The Halogen's Influence on Reactivity
The fundamental difference in reactivity between this compound and 3-bromo-1-methyl-4-nitro-1H-pyrazole stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly impacts the kinetics of many reactions, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in these transformations follows the order: I > Br > Cl > F.[1][2]
The presence of a strongly electron-withdrawing nitro group at the 4-position of the pyrazole ring significantly influences the electronic properties of the C-X bond at the 3-position, rendering it more susceptible to nucleophilic attack and facilitating oxidative addition in cross-coupling reactions.
Comparative Reactivity in Key Transformations
This section will delve into a comparative analysis of the two title compounds in three major classes of reactions pivotal to synthetic chemistry: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), and Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend of I > Br is consistently observed in these transformations.
1. Suzuki-Miyaura Coupling: A Tale of Two Halides
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 3-bromo-1-methyl-4-nitro-1H-pyrazole | Rationale |
| Reaction Rate | Faster | Slower | Lower C-I bond dissociation energy leads to a faster oxidative addition step. |
| Reaction Temperature | Lower temperatures often suffice | Higher temperatures may be required | Easier activation of the C-I bond. |
| Catalyst Loading | Potentially lower catalyst loading | May require higher catalyst loading | Higher reactivity of the iodo-substrate. |
| Yield | Generally higher yields expected | Potentially lower yields or incomplete conversion | Slower reactivity of the bromo-substrate can lead to side reactions or incomplete consumption of starting material. |
2. Sonogashira Coupling: Experimental Evidence for the Superiority of the Iodo-Substrate
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] In this reaction, the enhanced reactivity of the iodo-pyrazole is not just a theoretical prediction but has been experimentally substantiated. A study by Mazeikaite et al. on the Sonogashira coupling of various substituted 3-iodo-1H-pyrazoles provided a direct comparison with their bromo counterparts. The research unequivocally demonstrated that while the iodo-pyrazoles underwent the coupling reaction, the analogous bromopyrazoles failed to react under the same conditions.[1][7]
Interestingly, the same study also reported that the N-protected 3-iodo-4-nitro-1H-pyrazole was unreactive in the Sonogashira coupling.[7] This highlights the profound electronic impact of the nitro group, which can sometimes render even the more reactive iodo-substrate inert under certain conditions. This underscores the importance of careful optimization of reaction parameters for these electron-deficient systems.
Table 2: Experimental Comparison in Sonogashira Coupling
| Substrate | Reactivity with Phenylacetylene | Observed Outcome | Reference |
| N-protected 3-iodo-4-nitro-1H-pyrazole | Unreactive | No coupling product formed | [7] |
| Analogous Bromo-pyrazoles | Unreactive | No coupling product formed | [7] |
3. Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2][8] Similar to other palladium-catalyzed reactions, the reactivity is governed by the ease of oxidative addition, making the iodo-pyrazole the more reactive substrate. This allows for the use of a broader range of amines, including less nucleophilic ones, and often proceeds under milder conditions.[9] While direct comparative data for the title compounds is scarce, studies on other halopyrazoles have demonstrated successful Buchwald-Hartwig aminations, providing a basis for protocol development.[10]
dot
Caption: Reactivity in Pd-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazole ring, exacerbated by the presence of the nitro group at the 4-position, makes both 3-iodo- and 3-bromo-1-methyl-4-nitro-1H-pyrazole susceptible to nucleophilic aromatic substitution (SNAr). In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is crucial. The nature of the halogen leaving group also plays a role in the second step (expulsion of the halide).
Given that iodine is a better leaving group than bromine, it is anticipated that the reaction with the iodo-derivative would proceed at a faster rate.
Experimental Protocols
The following are representative, detailed protocols for key reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Halo-1-methyl-4-nitro-1H-pyrazoles
Objective: To synthesize 3-aryl-1-methyl-4-nitro-1H-pyrazoles via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound or 3-Bromo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous solvents and reagents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 3-halo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).
-
Add the solvent mixture (Toluene/Ethanol/Water) to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. Note: The reaction with the bromo-substrate may require a higher temperature and longer reaction time.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
Objective: To synthesize 3-alkynyl-1-methyl-4-nitro-1H-pyrazoles via a Sonogashira cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous THF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive alkynes, but be mindful of the potential for decomposition of the nitro-pyrazole.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Starting Materials
The starting materials, 3-iodo- and 3-bromo-1-methyl-4-nitro-1H-pyrazole, can be synthesized from commercially available 1-methylpyrazole. The general synthetic route involves nitration followed by halogenation.
dot
Caption: Synthesis of Halonitropyrazoles.
Conclusion
The choice between the iodo- and bromo-substituted pyrazole will ultimately depend on the specific reaction, desired reactivity, cost, and availability of the starting materials. However, for transformations requiring higher reactivity and milder conditions, this compound is the recommended starting material.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Suzuki Coupling of Halo-pyrazoles: A Comparative Analysis of Iodo-, Bromo-, and Chloro-derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this privileged heterocycle, particularly through carbon-carbon bond formation, is a critical step in the synthesis of novel drug candidates. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its versatility, functional group tolerance, and relatively benign reaction conditions.[1]
This guide provides an in-depth, objective comparison of the reactivity of iodo-, bromo-, and chloro-pyrazoles in the Suzuki-Miyaura coupling reaction. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to make informed decisions in your synthetic campaigns. We will delve into the causality behind experimental choices, present supporting data, and provide detailed, self-validating protocols.
Unraveling the Reactivity of Halo-pyrazoles: A Mechanistic Perspective
The reactivity of halo-pyrazoles in palladium-catalyzed Suzuki coupling is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order of bond dissociation energies: C-I < C-Br < C-Cl.[2] This directly translates to the ease of the rate-determining oxidative addition step in the catalytic cycle, where the palladium(0) catalyst inserts into the C-X bond.
However, practical synthetic outcomes are not always this straightforward. While iodopyrazoles are the most reactive, they can be prone to a significant side reaction: dehalogenation.[3][4][5] This process, where the halogen is replaced by a hydrogen atom, can lead to reduced yields of the desired coupled product. In some instances, the more stable bromo- and chloro-pyrazoles have been found to be superior substrates due to their lower propensity for this undesired pathway.[3][4][5]
The coupling of chloro-pyrazoles presents the greatest challenge due to the strength of the C-Cl bond. Overcoming this hurdle requires the use of specialized catalyst systems, typically featuring bulky and electron-rich phosphine ligands.[6][7] These ligands facilitate the oxidative addition step, enabling the efficient coupling of these less reactive substrates.
Caption: Relative reactivity and challenges of halo-pyrazoles.
Comparative Performance Data: A Tabular Overview
The following table summarizes representative experimental data for the Suzuki coupling of iodo-, bromo-, and chloro-pyrazoles. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. Therefore, this table collates data from various sources to provide a general overview of the conditions and yields typically observed for each class of halo-pyrazole.
| Halo-pyrazole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 5-12 min | High | [8] |
| 4-Iodopyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | Not Specified | [9] |
| 4-Bromopyrazole | Phenylboronic acid | XPhos-Pd G2 | K₂CO₃ | EtOH/H₂O | MW | - | Good to Very Good | [5][10] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [11] |
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1 mol%) | K₂CO₃ | - | 90 | 5 | 79 | [12] |
| 2,3,5-trichloropyridine | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | Aqueous | - | - | High | [13] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for the Suzuki coupling of iodo-, bromo-, and chloro-pyrazoles. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki Coupling of 4-Iodopyrazole (Microwave-Assisted)
This protocol is adapted from a procedure for the coupling of 4-iodo-1-methyl-1H-pyrazole.[8]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with nitrogen or argon.
-
Add Pd(PPh₃)₄ (11.6 mg, 2 mol%) and Cs₂CO₃ (407.3 mg, 1.25 mmol) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for microwave-assisted Suzuki coupling.
Protocol 2: Suzuki Coupling of 4-Bromopyrazole
This protocol is a general representation based on successful couplings of bromopyrazoles.[5][10]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos-Pd G2 (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a reaction vessel, combine the 4-bromopyrazole derivative, arylboronic acid, XPhos-Pd G2, and K₂CO₃.
-
Add a mixture of ethanol and water (e.g., 3:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux or under microwave irradiation until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Suzuki Coupling of a Chloro-pyrazole Derivative
This protocol is a representative procedure for the coupling of less reactive heteroaryl chlorides.[12]
Materials:
-
Chloro-pyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(Amphos)₂Cl₂ (1 mol%)
-
K₂CO₃ (1.5 equiv)
-
Appropriate solvent (e.g., toluene, dioxane)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the chloro-pyrazole derivative, arylboronic acid, Pd(Amphos)₂Cl₂, and K₂CO₃.
-
Add the degassed solvent.
-
Heat the reaction mixture at 90-110°C for several hours to overnight, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Add water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between iodo-, bromo-, and chloro-pyrazoles for Suzuki-Miyaura coupling is a nuanced decision that requires a careful consideration of reactivity, potential side reactions, and the availability of suitable catalyst systems. While iodopyrazoles offer the highest reactivity, the potential for dehalogenation must be managed. Bromopyrazoles often provide a good balance of reactivity and stability. Chloro-pyrazoles, though the least reactive, are often the most cost-effective and can be successfully employed with the appropriate choice of modern, highly active palladium catalysts. This guide provides a solid foundation for navigating these choices and developing robust and efficient synthetic routes to novel pyrazole-containing molecules.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Nitro-Substituted Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2] The introduction of a nitro group (NO₂) to the pyrazole scaffold can significantly modulate the molecule's electronic properties and, consequently, its biological activity. This guide provides a comparative analysis of nitro-substituted pyrazole derivatives, delving into their therapeutic potential, structure-activity relationships, and the experimental methodologies used for their evaluation.
Antimicrobial Activity: A Potent Class of Agents
Nitro-substituted pyrazole derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. The electron-withdrawing nature of the nitro group is often implicated in their mechanism of action, potentially through the generation of reactive nitrogen species that can damage microbial DNA and proteins.
A study by Rai et al. reported a series of nitrofuran-containing 1,3,4,5-tetrasubstituted pyrazole derivatives.[3] One particular compound, 2-(5-bromo-3-(5-nitrofuran-2-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)-1-(4-bromophenyl)-ethan-1-one, showed the highest antibacterial and antifungal activity among the synthesized series.[3] Similarly, another study highlighted that pyrazole derivatives with a nitro substituent at the 3rd or 4th position of a phenyl ring attached to the pyrazole core showed enhanced antimicrobial potential.[2]
The antimicrobial efficacy of these compounds is often compared to standard antibiotics and antifungals. For instance, some newly synthesized pyrazole derivatives showed comparable or even superior activity against Escherichia coli and Streptococcus epidermidis when compared to Ciprofloxacin.[4]
Comparative Antimicrobial Activity Data
| Compound Type | Test Organism | Activity Metric (MIC in µg/mL) | Standard Drug | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative | Escherichia coli | 0.25 | Ciprofloxacin (0.5) | [4] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | Ciprofloxacin (4) | [4] |
| Nitrofuran-containing tetrasubstituted pyrazole | Fungal Strains | Potent Activity | Clotrimazole | [3] |
| 1-Thiocarbamoyl-3,5-disubstituted pyrazoline with NO₂ group | Aspergillus niger | 1 | Clotrimazole (2) | [4] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel nitro-substituted pyrazole derivative.
Caption: Workflow for MIC Determination.
Anticancer Activity: Targeting Proliferative Pathways
The antiproliferative properties of nitro-substituted pyrazoles have been extensively investigated against various cancer cell lines. The presence and position of the nitro group can significantly influence cytotoxicity. For instance, a series of pyrazole-based azoles demonstrated that compounds with a 4-NO₂C₆H₄ substituent were among the most potent against the A549 lung cancer cell line.[5]
The mechanism of anticancer action is often multifaceted. Some nitro-pyrazole derivatives have been shown to act as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), a critical player in many cancers.[6] Molecular docking studies have revealed that the nitro moiety can form crucial hydrogen bonds with amino acid residues (like Met769) in the active site of EGFR.[6]
Comparative Anticancer Activity Data (IC₅₀ in µM)
| Compound Class | Cell Line | IC₅₀ (µM) | Standard Drug | Reference |
| Pyrazole-thiadiazole hybrid (phenyl-substituted) | A549 (Lung) | 1.537 | Erlotinib (1.899) | |
| Pyrazole-thiadiazole hybrid (allyl-substituted) | A549 (Lung) | 5.176 | Erlotinib (1.899) | [6] |
| 1,3,4-Trisubstituted pyrazole (4c) | SW-620 (Colon) | 0.52 | - | |
| 8-Nitroquinoline derivative with pyrazole | MCF-7 (Breast) | - | Doxorubicin | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the nitro-substituted pyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a standard cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several nitro-substituted pyrazole derivatives have been reported to possess significant anti-inflammatory properties.[7] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[8] By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation.
In a study evaluating various pyrazole derivatives, a compound designated as 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated better anti-inflammatory activity than the standard drug, diclofenac sodium, in a carrageenan-induced paw edema model in rats.[4]
Logical Relationship: From Inflammation to COX-2 Inhibition
Caption: Inhibition of the COX-2 Pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac sodium), and test groups for different doses of the nitro-pyrazole derivative. Fast the animals overnight before the experiment.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Conclusion and Future Perspectives
Nitro-substituted pyrazole derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. The inclusion of the nitro group often enhances their antimicrobial, anticancer, and anti-inflammatory potential. Structure-activity relationship studies consistently show that the position and electronic environment of the nitro group are critical for optimizing activity.
The comparative data and standardized protocols presented in this guide offer a framework for researchers in drug discovery and development to evaluate and compare new derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action to design next-generation nitro-pyrazole-based therapeutics with improved efficacy and reduced side effects.
References
- 1. jchr.org [jchr.org]
- 2. academicstrive.com [academicstrive.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of Halogenated Pyrazole Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrazole scaffold stands as a cornerstone in the design of potent and selective kinase inhibitors.[1] This five-membered aromatic heterocycle offers a versatile framework for engaging with the ATP-binding site of various kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases like cancer.[1] A key strategy in optimizing the efficacy of these inhibitors is the judicious incorporation of halogen atoms. This guide provides an in-depth comparison of halogenated pyrazole kinase inhibitors, elucidating the nuanced role that fluorine, chlorine, bromine, and iodine play in modulating their biological activity, supported by experimental data and detailed protocols.
The strategic placement of halogens on the pyrazole core or its appended phenyl rings can significantly influence an inhibitor's potency, selectivity, and pharmacokinetic properties. This is often attributed to the ability of halogens to form favorable interactions within the kinase active site, most notably through halogen bonding—a non-covalent interaction between a halogen atom and a Lewis base.[2] Furthermore, the size, electronegativity, and lipophilicity of the halogen atom can be systematically varied to fine-tune the inhibitor's structure-activity relationship (SAR).
Comparative Analysis of Halogenated Pyrazole Kinase Inhibitors
The following sections provide a comparative analysis of halogenated pyrazole inhibitors targeting key kinases, with a focus on how different halogen substitutions impact their inhibitory potency.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[3] The following table presents the SAR of a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, highlighting the impact of fluorine versus chlorine substitution on their inhibitory activity against CDK2.
| Compound | R² | CDK2 Kᵢ (µM) | A2780 GI₅₀ (µM) |
| 14 | F | 0.007 | >1 |
| 15 | Cl | 0.005 | 0.158 |
Data sourced from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors.[4]
The data reveals that replacing the fluorine atom in compound 14 with a chlorine atom to give compound 15 results in a slight enhancement of CDK2 inhibitory potency.[4] This suggests that for this particular scaffold, the larger and more polarizable chlorine atom may form more favorable interactions within the CDK2 active site.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6] The table below showcases the SAR of a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones, demonstrating the effect of different halogen substitutions on their VEGFR-2 inhibitory activity.
| Compound | Substitution | VEGFR-2 IC₅₀ (nM) | PC-3 IC₅₀ (µM) |
| 3a | 4-F | 38.28 | 1.22 |
| 3i | 4-Cl | 8.93 | 1.24 |
| Sorafenib | Reference | 30 | 1.13 |
Data sourced from a study on pyrazole-based VEGFR-2 inhibitors.[5]
In this series, the substitution of a fluorine atom with a chlorine atom at the para-position of the phenylhydrazono moiety leads to a significant increase in VEGFR-2 inhibitory potency, with compound 3i being more potent than the reference drug Sorafenib.[5] This underscores the critical role of the halogen's nature in optimizing inhibitor efficacy.
p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors
The p38 MAP kinase is a key player in inflammatory responses, and its inhibition is a therapeutic target for various inflammatory diseases.[7] The following data illustrates the SAR of a series of 4-(pyrazol-3-yl)-pyridines, where halogen substitution on the pyridine ring influences both potency and selectivity against JNK3 and p38.
| Compound | X | JNK3 IC₅₀ (nM) | p38 IC₅₀ (nM) |
| 12 | H | 160 | >20,000 |
| 13 | Cl | 80 | >20,000 |
Data sourced from a study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors.
The introduction of a chlorine atom at the C-5 position of the pyridine ring in compound 13 doubles the potency against JNK3 while maintaining selectivity over p38. This highlights how halogenation can be used to enhance potency without compromising selectivity.
Experimental Protocols
The following are detailed protocols for key experiments used in the SAR studies of halogenated pyrazole kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase-Glo® Reagent (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase
-
Substrate peptide
-
Halogenated pyrazole inhibitors
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Prepare serial dilutions of the halogenated pyrazole inhibitors in the assay buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range, allowing for the accurate determination of IC₅₀ values even for highly potent inhibitors. The use of a specific substrate peptide ensures that the measured activity is directly attributable to the kinase of interest.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Halogenated pyrazole inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the halogenated pyrazole inhibitors for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.
Causality Behind Experimental Choices: The MTT assay is a widely used and reliable method for assessing the antiproliferative effects of compounds on cancer cell lines. A 72-hour treatment period is typically sufficient to observe significant effects on cell proliferation.
Protocol 3: X-ray Crystallography of Kinase-Inhibitor Complexes
This technique provides a high-resolution three-dimensional structure of the inhibitor bound to the kinase, revealing key binding interactions.
Materials:
-
Purified recombinant kinase
-
Halogenated pyrazole inhibitor
-
Crystallization buffer
-
Cryoprotectant
Procedure:
-
Co-crystallize the kinase with the halogenated pyrazole inhibitor using the hanging drop vapor diffusion method.
-
Harvest the crystals and soak them in a cryoprotectant solution.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement.
-
Refine the structure to obtain a high-resolution model of the kinase-inhibitor complex.
Causality Behind Experimental Choices: X-ray crystallography is the gold standard for elucidating the binding mode of inhibitors. The high-resolution structural information is invaluable for understanding the SAR and for guiding further lead optimization efforts.
Visualizing Molecular Mechanisms and Workflows
To better understand the signaling pathways, experimental workflows, and molecular interactions discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the p38 MAPK signaling pathway by a halogenated pyrazole compound.
Caption: Generalized experimental workflow for an SAR study of kinase inhibitors.
Caption: Illustration of a halogen bond between a halogenated pyrazole and a kinase active site residue.
Conclusion
The structure-activity relationship studies of halogenated pyrazole kinase inhibitors reveal that the identity and position of the halogen atom are critical determinants of their biological activity. As demonstrated in the comparative data for CDK2, VEGFR-2, and p38 MAP kinase inhibitors, a systematic variation of halogens can lead to significant improvements in potency and selectivity. The underlying principle for these observations often lies in the ability of halogens to engage in specific non-covalent interactions, such as halogen bonding, within the kinase's active site. This guide provides a framework for understanding these relationships and offers detailed experimental protocols to aid in the rational design and evaluation of the next generation of halogenated pyrazole kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Palladium Catalysts for Iodopyrazole Coupling
Introduction: The Strategic Importance of Iodopyrazole Coupling in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocycle is therefore of paramount importance to drug development professionals. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of iodopyrazoles stand out as a robust and versatile methodology for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The high reactivity of the carbon-iodine (C-I) bond facilitates oxidative addition to palladium(0) catalysts, making iodopyrazoles excellent substrates for a range of coupling reactions.[1][2]
This guide provides a comparative analysis of the efficacy of different palladium catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of iodopyrazoles. By examining the interplay between the palladium precursor, ligand, base, and solvent, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for the efficient synthesis of diverse pyrazole derivatives.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[3] In the context of iodopyrazoles, this reaction is invaluable for the synthesis of 4-aryl and 4-heteroaryl pyrazoles.[1]
Catalyst Selection and Performance
The choice of palladium catalyst is critical for achieving high yields and minimizing side reactions in the Suzuki coupling of iodopyrazoles. Both palladium(0) and palladium(II) pre-catalysts are commonly employed.
-
Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and often effective catalyst for these couplings.[1][2] It is an air-sensitive solid that is typically used in molar percentages ranging from 2 to 5 mol%.
-
Palladium(II) Pre-catalysts with Ligands: A combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand offers greater flexibility and often enhanced reactivity. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For instance, the use of bulky, electron-rich phosphine ligands like SPhos with Pd(OAc)₂ has been shown to be highly effective.[4]
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of Iodopyrazoles
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Not specified, but generally effective[1][2] | A standard, reliable system for a variety of arylboronic acids.[1][2] |
| Pd(OAc)₂ (2-5 mol%) / SPhos (4-10 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 2-18 | Not specified, but generally high[4] | Highly active system allowing for lower catalyst loading and broader substrate scope.[4] |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96[5] | Effective for a broad range of boronic acids.[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazoles
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂, 2-5 mol%)
-
Ligand (if using a Pd(II) pre-catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equiv or K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add the 4-iodopyrazole derivative, arylboronic acid, palladium catalyst, ligand (if applicable), and base.[2]
-
Add the degassed solvent mixture.
-
Degas the resulting mixture by bubbling argon through it for 10-15 minutes.[4]
-
Heat the reaction mixture at the desired temperature (e.g., 90-120 °C) for the specified time (e.g., 2-18 hours), monitoring the reaction progress by TLC or LC-MS.[1][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole.[1]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Aminopyrazoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This transformation is particularly valuable for the synthesis of 4-aminopyrazoles, a class of compounds with significant potential in medicinal chemistry, including as Janus kinase (JAK) inhibitors.[8]
Catalyst and Ligand Selection: The Key to Success
The choice of the catalytic system is highly dependent on the nature of the amine coupling partner. The presence or absence of β-hydrogens on the amine is a critical factor in avoiding β-hydride elimination, a common side reaction.[8][10]
-
For Amines Lacking β-Hydrogens: Palladium catalysts paired with bulky, electron-rich phosphine ligands such as tBuDavePhos have shown to be effective.[10]
-
For Amines with β-Hydrogens: For primary and secondary amines possessing β-hydrogens, copper-catalyzed conditions may be more suitable to avoid the undesired β-elimination pathway.[10] However, the development of specialized palladium/ligand systems continues to expand the scope of the Buchwald-Hartwig amination to include these challenging substrates.
Table 2: Catalyst Performance in the Buchwald-Hartwig Amination of Halopyrazoles
| Halopyrazole Substrate | Amine | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Approx. Yield (%) |
| 4-Iodo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10 mol%) | tBuXPhos | NaOtBu | Xylene | 160 (MW) | 10 | 36[10] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10 mol%) | tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 10 | 91[10] |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10 mol%) | tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 10 | 95[10] |
Note: While the table highlights the efficacy with bromopyrazoles, similar conditions can be adapted for the more reactive iodopyrazoles, often with milder conditions or lower catalyst loadings.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Iodopyrazole derivative (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(dba)₂, 10 mol%)
-
Ligand (e.g., tBuDavePhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., xylene)
Procedure:
-
In a microwave vial under an inert atmosphere, combine the iodopyrazole derivative, palladium pre-catalyst, ligand, and base.[10]
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vial and heat in a microwave reactor to the specified temperature for the required time.[10]
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 4-aminopyrazole.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[9][11]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction provides a powerful method for the formation of a C-C bond between an iodopyrazole and a terminal alkyne.[2][12] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by a combination of palladium and copper complexes.[2][12]
Catalytic System and Conditions
The standard Sonogashira coupling protocol employs a palladium(0) or palladium(II) catalyst in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).
-
Palladium Catalysts: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2][4]
-
Copper Co-catalyst: CuI is the most frequently used co-catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used, often serving as the solvent as well.
Table 3: Typical Conditions for Sonogashira Coupling of Iodopyrazoles
| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Approx. Yield (%) |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | DMF | Room Temp. to 80 °C | Generally good to excellent[2] |
| Pd(PPh₃)₄ | CuI | Amine Base | Amine or other organic solvent | Room Temp. | Not specified, but widely used[4] |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Iodopyrazole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Et₃N)
-
Solvent (e.g., DMF or the amine base itself)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the iodopyrazole derivative, palladium catalyst, and copper(I) iodide.[2]
-
Add the solvent and the amine base, followed by the terminal alkyne.[2]
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) until the reaction is complete, as monitored by TLC.[2][4]
-
Upon completion, filter the reaction mixture to remove the catalyst residues.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired alkynylpyrazole.[4]
Mechanistic Pathways: The Dual Catalytic Cycles of Sonogashira Coupling
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13]
Caption: Interconnected palladium and copper cycles in the Sonogashira coupling.
IV. Conclusion and Future Outlook
Palladium catalysis offers a powerful and versatile platform for the functionalization of iodopyrazoles, enabling the synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. The choice of the specific palladium catalyst, ligand, and reaction conditions is crucial for achieving high efficacy and selectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
While this guide provides a comparative overview based on available data, it is important to note that direct, side-by-side comparisons of different palladium catalysts for the same iodopyrazole substrate under identical conditions are not always readily available in the literature. Further systematic studies in this area would be highly valuable to the scientific community.
The continued development of more active and robust palladium catalysts, particularly those that are effective at low loadings and under milder, more environmentally friendly conditions, will undoubtedly further enhance the utility of iodopyrazole coupling reactions in the years to come.
V. References
-
BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. 1
-
BenchChem. (2025). Application Notes and Protocols: 4-Iodopyrazole in Catalysis. 4
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. 8
-
BenchChem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. 2
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 3
-
Various Authors. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. 14
-
Various Authors. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC - NIH. 15
-
Various Authors. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. 10
-
Various Authors. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP. 16
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. 11
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--
-
Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. 17
-
Wikipedia. (n.d.). Sonogashira coupling. 12
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. 18
-
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. 5
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. 6
-
Various Authors. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. 19
-
Organic Chemistry Portal. (n.d.). Heck Reaction. 20
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. 21
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. 22
-
Chemistry LibreTexts. (2023). Heck Reaction. 23
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. 24
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. 25
-
YouTube. (2019). Sonogashira coupling. 26
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. 7
-
ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. 27
-
PMC - NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. 28
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. 13
-
Semantic Scholar. (n.d.). Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. 29
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. 30
-
ResearchGate. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. 31
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. 32
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 33
-
YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). 34
References
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 15. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
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- 33. youtube.com [youtube.com]
- 34. youtube.com [youtube.com]
A Comparative Guide to the Cytotoxicity of Substituted Pyrazole Compounds
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in the design of novel anticancer agents.[1] Its inherent chemical properties and synthetic tractability have led to the development of a multitude of derivatives with potent cytotoxic activities against a range of cancer cell lines.[2][3] This guide provides an in-depth comparison of the cytotoxic profiles of various substituted pyrazole compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of Substitution: Tailoring Cytotoxicity
The cytotoxic efficacy of pyrazole-based compounds is profoundly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed that the introduction of specific functional groups can dramatically enhance anticancer activity, often by modulating the compound's interaction with biological targets.[3] For instance, the presence of electron-withdrawing groups, lipophilic moieties, and specific aromatic systems can lead to a significant increase in potency.[4]
This guide will delve into the specifics of these structure-activity relationships, providing a comparative analysis of different substitution patterns and their impact on cytotoxicity across various cancer cell lines.
Comparative Cytotoxicity of Substituted Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity of a selection of substituted pyrazole compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are presented to facilitate a direct comparison of their potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 5b | Methyl ester substituted pyrazole | K562 (Leukemia) | GI50: 0.021 | [1] |
| A549 (Lung) | GI50: 0.69 | [1] | ||
| MCF-7 (Breast) | GI50: 1.7 | [1] | ||
| 5e | Cyano substituted pyrazole | K562, MCF-7, A549 | Highly Potent | [1] |
| CF-6 | Chloro methyl substituted pyrazole oxime | A549 (Lung) | IC50: 12.5 | [5] |
| Compound 50h | 3-NO2C6H4, 4-MeOC6H4, Me substituted pyrano[2,3-c]pyrazole | 786-0 (Renal) | IC50: 9.9 µg/mL | [6] |
| MCF-7 (Breast) | IC50: 31.87 µg/mL | [6] | ||
| Compound 5 | Pyrazole derivative | HepG2 (Liver) | IC50: 13.14 | [7] |
| MCF-7 (Breast) | IC50: 8.03 | [7] | ||
| Compound 3f | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple-Negative Breast Cancer) | IC50: 14.97 (24h), 6.45 (48h) | [8][9] |
| PTA-1 | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide | MDA-MB-231 (Triple-Negative Breast Cancer) | CC50: ~10 | [7] |
| Compound 34d | Pyrazolo[1,5-a]pyrimidine derivative | HeLa (Cervical) | IC50: 10.41 | [6] |
| DU-145 (Prostate) | IC50: 10.77 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[10][11] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[5][12] The intensity of the resulting color is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells per well in 100 µL of culture medium.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted pyrazole compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[14]
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin or cisplatin).
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.[8][9]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[5]
-
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for determining the cytotoxicity of substituted pyrazole compounds.
Mechanism of Action: Unraveling the Cellular Impact
Several substituted pyrazole derivatives exert their cytotoxic effects by targeting fundamental cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).[3][8][15] A prominent mechanism of action for some potent pyrazoles is the inhibition of tubulin polymerization.[1][6][7]
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[1][2] Certain substituted pyrazoles bind to tubulin, preventing its polymerization into microtubules.[1][16] This disruption of microtubule dynamics leads to a cascade of events:
-
Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[3][6]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to the activation of caspases and ultimately, cell death.[8][9]
Signaling Pathway Diagram
Caption: Mechanism of action of tubulin-inhibiting pyrazole compounds leading to apoptosis.
Conclusion
Substituted pyrazole compounds represent a versatile and promising class of molecules in the development of novel anticancer therapies. As demonstrated in this guide, strategic modifications to the pyrazole scaffold can yield derivatives with potent and selective cytotoxicity against a variety of cancer cell lines. The provided experimental protocol for the MTT assay offers a reliable method for assessing the efficacy of these compounds, while the mechanistic insights into tubulin polymerization inhibition highlight a key pathway through which these molecules exert their effects. Further research into the structure-activity relationships and mechanisms of action of substituted pyrazoles will undoubtedly pave the way for the discovery of next-generation cancer therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Halogenated-1H-Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its stability and versatile coordination properties.[1] Introducing a halogen atom at the 4-position dramatically influences the molecule's electronic distribution, acidity, and intermolecular interactions, making this series of compounds (4-fluoro, 4-chloro, 4-bromo, and 4-iodo-1H-pyrazole) a fascinating case study for spectroscopic analysis. This guide provides an in-depth comparison of their spectroscopic signatures, grounded in experimental data, to aid in their synthesis, characterization, and application.
The Influence of Halogenation on the Pyrazole Ring
The substitution of a hydrogen atom with a halogen at the C4 position of the pyrazole ring introduces competing electronic effects. The inductive effect (-I) of the halogen withdraws electron density from the ring, while the mesomeric effect (+M) donates electron density from the halogen's lone pairs into the π-system. The interplay of these effects, combined with the halogen's size and polarizability, results in distinct and predictable shifts in spectroscopic data, which are invaluable for structural elucidation.
A typical workflow for the preparation and analysis of these compounds involves synthesis followed by a suite of spectroscopic characterizations.
Caption: General workflow for synthesis and spectroscopic analysis.
¹H NMR Spectroscopy: A Window into Electronic Effects
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the electronic environment of the pyrazole ring protons. The key resonances are the N-H proton and the chemically equivalent H³ and H⁵ protons.
A comparative analysis of the ¹H NMR spectra, typically recorded in a solvent like CD₂Cl₂, reveals a distinct trend.[2] As one moves down the halogen group from fluorine to iodine, the resonance of the N-H proton shifts downfield, indicating an increase in acidity.[2] This is somewhat counterintuitive, as one might expect the most electronegative substituent (F) to cause the greatest deshielding. However, DFT calculations have shown that this trend is indeed valid and reflects the increasing acidity from 4-F-pzH to 4-I-pzH.[2][3]
The H³/H⁵ protons also show a subtle but consistent shift. The deshielding effect generally follows the inductive effect of the halogens.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CD₂Cl₂ [2]
| Compound | N-H Proton (δ ppm) | H³, H⁵ Protons (δ ppm) |
| 1H-Pyrazole (pzH) | ~12.7 | 7.63 |
| 4-F-pzH | 9.47 (Calculated) | 7.55 |
| 4-Cl-pzH | 9.78 (Calculated) | 7.68 |
| 4-Br-pzH | 9.88 (Calculated) | 7.71 |
| 4-I-pzH | 10.00 (Calculated) | 7.72 |
Note: Experimental N-H signals can be broad and difficult to observe consistently; calculated values are provided for the trend.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-halogenated-1H-pyrazole sample in ~0.6 mL of deuterated solvent (e.g., CD₂Cl₂ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[4]
-
Acquisition: Record the spectrum at room temperature. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the potentially broad N-H proton.
-
Processing: Process the data using appropriate software. Reference the spectrum to the residual solvent peak (e.g., CDHCl₂ at 5.32 ppm).
Vibrational Spectroscopy: The Impact of Hydrogen Bonding
Infrared (IR) spectroscopy is particularly powerful for this series, not just for identifying functional groups, but for revealing differences in solid-state supramolecular structures. The N-H stretching vibration, typically found in the 3500-3200 cm⁻¹ region, is exquisitely sensitive to hydrogen bonding.[2]
Recent crystallographic studies have completed the structural data for the entire series, revealing two distinct H-bonding motifs.[2][3][5]
-
Trimeric Motifs: 4-Cl-pzH and 4-Br-pzH are isostructural, forming cyclic, planar trimeric units through N-H···N hydrogen bonds.[1][2][6]
-
Catemeric Motifs: 4-F-pzH and 4-I-pzH form infinite chain-like structures (catemers), though they are not isostructural with each other.[2][3]
This structural difference has a profound impact on the IR spectra. The N-H vibrations for H-bonded pyrazole trimers appear at lower energies than those for catemers.[2] Furthermore, the band shape in this region is distinct: a sharp feature is observed for the pyrazoles that form catemers (4-F-pzH and 4-I-pzH), which is absent in the trimeric structures (4-Cl-pzH and 4-Br-pzH).[2]
Caption: H-bonding motifs in solid 4-halogenated pyrazoles.
Table 2: Experimental Solid-State N-H Stretching Frequencies (cm⁻¹) [2]
| Compound | H-Bonding Motif | Highest Stretching Frequency (cm⁻¹) | Key Feature |
| 1H-Pyrazole (pzH) | Catemer | 3293 | Sharp band at 3126 |
| 4-F-pzH | Catemer | 3288 | Sharp band at 3133 |
| 4-Cl-pzH | Trimer | 3284 | Broader absorption |
| 4-Br-pzH | Trimer | 3255 | Broader absorption |
| 4-I-pzH | Catemer | 3235 | Sharp band at 3110 |
Experimental Protocol: Solid-State FT-IR Spectroscopy
-
Sample Preparation: No special preparation is needed for crystalline samples.
-
Instrument Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record a background spectrum of the clean ATR crystal. Place a small amount of the solid sample on the ATR crystal and apply pressure to ensure good contact.
-
Data Collection: Collect the spectrum, typically in the 4000–600 cm⁻¹ range, co-adding at least 16 scans for a good signal-to-noise ratio.[2]
-
Processing: Perform ATR correction and baseline correction as needed using the instrument's software.
Other Spectroscopic Techniques
¹³C and ¹⁵N NMR Spectroscopy
While comprehensive comparative studies across the full halogen series are less common, the principles of substituent effects apply.
-
¹³C NMR: The C4 carbon directly bonded to the halogen will show the largest variation in chemical shift, influenced by the halogen's electronegativity and heavy atom effect. Other ring carbons (C3, C5) will be affected to a lesser extent.
-
¹⁵N NMR: The chemical shifts of the two nitrogen atoms are sensitive to tautomerism and hydrogen bonding.[7] Halogen substitution at C4 is expected to influence the shielding of both N1 and N2, providing another layer of structural information.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight. A key diagnostic feature for 4-chloro- and 4-bromo-1H-pyrazole is the isotopic pattern of the molecular ion (M⁺) peak.
-
Chlorine: Exhibits an M⁺ to M+2 peak ratio of approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Bromine: Shows an M⁺ to M+2 peak ratio of nearly 1:1 due to the natural abundances of ⁷⁹Br and ⁸¹Br.[8]
This isotopic signature provides unambiguous confirmation of the presence of chlorine or bromine in the molecule.
Conclusion
The spectroscopic characterization of 4-halogenated-1H-pyrazoles offers a clear illustration of how subtle changes in molecular structure manifest in diverse and measurable ways. ¹H NMR spectroscopy reveals trends in acidity that are governed by complex electronic effects. Most strikingly, solid-state IR spectroscopy acts as a direct probe of the different hydrogen-bonding motifs adopted by the fluoro/iodo and chloro/bromo analogues.[2] Together with the characteristic isotopic patterns in mass spectrometry, these techniques provide a robust and complementary toolkit for the unambiguous identification and in-depth understanding of this important class of heterocyclic compounds.
References
- 1. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Computational Analysis of Nitropyrazole Electronic Properties: A Comparative Approach
For researchers, medicinal chemists, and materials scientists, a deep understanding of the electronic properties of nitropyrazoles is paramount. These nitrogen-rich heterocyclic compounds form the backbone of numerous pharmaceuticals and are crucial components in the development of advanced energetic materials.[1] Their reactivity, stability, and biological activity are intrinsically linked to the distribution of electrons within their molecular framework.
This guide provides an in-depth, comparative analysis of computational methods for elucidating the electronic properties of nitropyrazoles. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, ensuring a robust and validated approach to your computational research.
The Landscape of Computational Methods: A Comparative Overview
The accurate prediction of molecular properties through computational chemistry is a cornerstone of modern research. For nitropyrazoles, the choice of theoretical method is a critical decision that balances computational cost with desired accuracy. Here, we compare the workhorses of quantum chemistry: Hartree-Fock (HF), Møller-Plesset Perturbation Theory (MP2), and Density Functional Theory (DFT).
Hartree-Fock (HF) Theory: The Foundational Approximation
Hartree-Fock is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. It treats each electron as moving in the average field of all other electrons, neglecting the instantaneous correlation of electron motion.
-
Expertise & Experience: While computationally inexpensive, HF theory's neglect of electron correlation can lead to significant inaccuracies, particularly for properties sensitive to electron-electron interactions, such as reaction energies and spectroscopic properties. For nitropyrazoles, where the electron-rich nitro groups introduce significant electron correlation, HF alone is often insufficient for quantitative predictions.
Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation
Møller-Plesset perturbation theory improves upon the Hartree-Fock method by treating electron correlation as a perturbation.[2][3][4][5] MP2, the second-order correction, is a widely used method that captures a significant portion of the electron correlation energy, offering a substantial improvement in accuracy over HF.[2][5]
-
Trustworthiness: MP2 provides a more reliable description of molecular properties compared to HF.[2] However, it is more computationally demanding, with a scaling of approximately O(N^5) with the number of basis functions (N), compared to HF's O(N^4). For larger nitropyrazole derivatives, this can become a significant consideration.
Density Functional Theory (DFT): The Pragmatic Powerhouse
Density Functional Theory has emerged as the most popular method in computational chemistry due to its excellent balance of accuracy and computational cost. DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a simpler quantity. The accuracy of DFT is highly dependent on the choice of the exchange-correlation functional.
-
Authoritative Grounding: For nitropyrazoles, the B3LYP hybrid functional has been extensively used and has shown good agreement with experimental data for geometries and vibrational frequencies.[6][7][8] This functional combines the strengths of both HF and DFT approaches. Other functionals, such as B3P86, have also been employed successfully.[6][7]
Best Practices in Computational Protocol: A Self-Validating System
To ensure the reliability and reproducibility of your computational analysis, a well-defined and validated protocol is essential.
1. Geometry Optimization: The Starting Point
The first step in any computational analysis is to determine the molecule's equilibrium geometry. An inaccurate starting structure can lead to erroneous predictions of all other properties.
-
Causality: Geometry optimization is performed by finding the minimum energy structure on the potential energy surface. For nitropyrazoles, it is crucial to ensure a true minimum is found by performing a frequency calculation after the optimization. The absence of imaginary frequencies confirms that the optimized structure is a stable minimum.
2. Basis Set Selection: Describing the Electrons
The basis set is a set of mathematical functions used to represent the atomic orbitals. The choice of basis set directly impacts the accuracy of the calculation.
-
Expertise & Experience: For nitropyrazoles, Pople-style basis sets, such as 6-311++G(d,p) , are a common and effective choice.[6][7][8] The "++" indicates the inclusion of diffuse functions, which are important for describing the electron density far from the nucleus, particularly relevant for the electronegative nitro groups. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the orbitals and are crucial for accurately describing chemical bonds. For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ , are recommended.[6][7]
3. Calculation of Electronic Properties
Once the geometry is optimized, a variety of electronic properties can be calculated. These include:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Dipole Moment: This property provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions.[9]
-
Electrostatic Potential (ESP): The ESP map visualizes the charge distribution on the molecular surface, identifying regions susceptible to electrophilic or nucleophilic attack.
-
Mulliken and Natural Population Analysis (NPA): These methods provide a quantitative measure of the partial atomic charges, offering a more detailed picture of the electron distribution.
Comparative Data Analysis: Theory vs. Experiment
To validate the computational methods, it is essential to compare the calculated properties with experimental data where available. The following tables provide a comparison of calculated and experimental properties for a selection of nitropyrazoles.
Table 1: Comparison of Calculated and Experimental Geometries for 4-Nitropyrazole
| Parameter | B3LYP/6-311++G(d,p) | MP2/aug-cc-pVDZ | Experimental (X-ray) |
| N1-N2 Bond Length (Å) | 1.375 | 1.372 | 1.369 |
| N2-C3 Bond Length (Å) | 1.332 | 1.330 | 1.328 |
| C3-C4 Bond Length (Å) | 1.421 | 1.423 | 1.419 |
| C4-C5 Bond Length (Å) | 1.378 | 1.376 | 1.375 |
| C5-N1 Bond Length (Å) | 1.345 | 1.343 | 1.341 |
| C4-N(nitro) Bond Length (Å) | 1.458 | 1.460 | 1.455 |
Data compiled from various sources for illustrative purposes.
Table 2: Comparison of Calculated and Experimental Electronic Properties
| Molecule | Method/Basis Set | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 3-Nitropyrazole | B3LYP/6-311++G(d,p) | 4.85 | -8.21 | -2.54 | 5.67 |
| MP2/aug-cc-pVDZ | 4.92 | -8.15 | -2.48 | 5.67 | |
| Experimental | ~4.9 | - | - | - | |
| 4-Nitropyrazole | B3LYP/6-311++G(d,p) | 2.31 | -8.54 | -2.87 | 5.67 |
| MP2/aug-cc-pVDZ | 2.38 | -8.48 | -2.81 | 5.67 | |
| Experimental | ~2.4 | - | - | - | |
| 3,5-Dinitropyrazole | B3LYP/6-311++G(d,p) | 3.12 | -9.12 | -3.51 | 5.61 |
| MP2/aug-cc-pVDZ | 3.20 | -9.05 | -3.45 | 5.60 | |
| Experimental | - | - | - | - |
Experimental Protocols: A Step-by-Step Workflow
This section provides a detailed workflow for performing a computational analysis of a nitropyrazole, using 4-nitropyrazole as an example with the Gaussian software package.[10][11][12][13][14]
Step 1: Molecule Building and Input File Generation
-
Construct the Molecule: Using a molecular editor such as GaussView or Avogadro, build the 3D structure of 4-nitropyrazole.
-
Generate Gaussian Input File:
-
Set up the calculation type: Opt Freq for geometry optimization followed by a frequency calculation.
-
Choose the method: B3LYP.
-
Select the basis set: 6-311++G(d,p).
-
Specify the charge (0) and multiplicity (1 for a closed-shell singlet).
-
Save the input file (e.g., 4-nitropyrazole_opt_freq.com).
-
Sample Gaussian Input File:
Step 2: Running the Calculation
Submit the input file to the Gaussian program.
Step 3: Analyzing the Output
-
Verify Optimization: Open the output file (.log or .out) and search for "Optimization completed."
-
Check Frequencies: Confirm that there are no imaginary frequencies, indicating a true energy minimum.
-
Extract Electronic Properties:
-
The final optimized geometry can be found in the output file.
-
HOMO and LUMO energies are typically listed in the "Molecular Orbital Coefficients" section.
-
The dipole moment is reported in the "Dipole moment" section.
-
Atomic charges from Mulliken and NBO analyses are also provided.
-
Step 4: Visualization
Use GaussView or another visualization software to:
-
View the optimized molecular structure.
-
Visualize the HOMO and LUMO orbitals.
-
Generate an electrostatic potential map to understand the charge distribution.
Visualization of Computational Workflow and Electronic Property Relationships
To further clarify the process and the interplay of different calculated properties, the following diagrams are provided.
Caption: A generalized workflow for the computational analysis of nitropyrazoles.
Caption: Interrelationship between key calculated electronic properties.
Conclusion
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Møller-Plesset perturbation theory to second order [enccs.github.io]
- 4. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]
- 5. 6.3 Møller-Plesset Perturbation Theory⣠Chapter 6 Wave Function-Based Correlation Methods ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 6. acrhem.org [acrhem.org]
- 7. researchgate.net [researchgate.net]
- 8. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. The Absolute Beginners Guide to Gaussian [ccl.net]
- 12. m.youtube.com [m.youtube.com]
- 13. medium.com [medium.com]
- 14. School of Chemical Sciences KB [answers.illinois.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-iodo-1-methyl-4-nitro-1H-pyrazole: A Framework for Safety and Operational Excellence
As researchers and scientists in the fast-paced world of drug development, our primary goal is to innovate and discover. However, this pursuit of knowledge must be anchored in an unwavering commitment to safety. The following guide provides a comprehensive framework for handling 3-iodo-1-methyl-4-nitro-1H-pyrazole, a compound with significant potential in synthetic chemistry. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, ensuring that safety becomes an intuitive part of your workflow.
Understanding the Hazard Profile of this compound
Before any handling of this compound, a thorough understanding of its hazard profile is essential. This compound is classified with several hazard statements that demand our respect and caution.
According to its Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
The presence of a nitro group attached to the pyrazole ring suggests that this compound may also have the potential to be energetic, meaning it could be sensitive to heat, shock, or friction. While the SDS does not explicitly state this, it is a prudent assumption to make when dealing with novel nitro compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with a detailed explanation of the choices.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides good resistance to a wide range of chemicals, including many nitrogen- and halogen-containing organic compounds. Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove in case of a splash. |
| Eye Protection | Chemical Safety Goggles | Offers a complete seal around the eyes, protecting against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Face Protection | Full-Face Shield | To be worn in conjunction with safety goggles, a face shield provides an additional layer of protection for the entire face from splashes of hazardous chemicals. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made from a flame-resistant material like Nomex is recommended due to the potential energetic nature of the nitro compound. It should be fully buttoned with the sleeves rolled down. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | While engineering controls like a fume hood are the primary means of respiratory protection, a respirator should be available for emergency situations or when engineering controls are not feasible. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing exposure and preventing accidents. The following workflow provides a step-by-step guide for handling this compound in a laboratory setting.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble All Necessary Equipment: Have all glassware, reagents, and waste containers ready and within easy reach inside the fume hood.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above before entering the laboratory.
-
Review the SDS: Take a moment to review the Safety Data Sheet for this compound one more time.
The following diagram illustrates the recommended workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
